Technical Documentation Center

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
  • CAS: 1402232-85-2

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid

Abstract The rational design of pharmaceutical agents relies heavily on the integration of structurally rigid, metabolically stable building blocks. 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1402232-85...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The rational design of pharmaceutical agents relies heavily on the integration of structurally rigid, metabolically stable building blocks. 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1402232-85-2) represents a highly specialized bicyclic scaffold increasingly utilized in fragment-based drug discovery and lead optimization[1]. This technical whitepaper explores the fundamental physicochemical properties, structural causality, and validated experimental protocols necessary for characterizing this compound in a drug development setting.

Structural and Electronic Causality

The molecular architecture of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid ( C9​H8​FNO2​ ) is defined by three distinct functional domains, each contributing synergistically to its physicochemical profile[1]:

  • The Cyclopropane Ring (Conformational Restrictor): The high ring strain and sp2 -like character of the carbon-carbon bonds (Walsh orbitals) restrict the rotational degrees of freedom of the attached substituents. This rigidity lowers the entropic penalty upon target binding, a critical factor in enhancing receptor affinity[1].

  • The 3-Fluoropyridine Moiety (Metabolic Shield & Electronic Modulator): The introduction of a fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa​ of the adjacent basic pyridine nitrogen, reducing non-specific binding and improving membrane permeability. Furthermore, the highly electronegative C-F bond resists cytochrome P450-mediated oxidative degradation, extending the pharmacokinetic half-life[1].

  • The Carboxylic Acid (Pharmacophore Anchor): Positioned geminally to the pyridine ring, the carboxylate acts as a primary hydrogen-bond donor/acceptor, essential for engaging active site residues in kinases and metabolic enzymes[1].

SAR_Logic Cyc Cyclopropane Ring Rigid Conformational Rigidity (Lower Entropic Penalty) Cyc->Rigid Walsh Orbitals Bio Enhanced Bioactivity & Selectivity Rigid->Bio Fluoro 3-Fluoropyridine Metab Metabolic Stability (CYP450 Resistance) Fluoro->Metab C-F Bond Strength Metab->Bio Carb Carboxylic Acid Bind Target Engagement (H-Bonding) Carb->Bind Ionization Bind->Bio

Fig 1: Structure-Activity Relationship (SAR) logic of the compound's functional domains.

Quantitative Physicochemical Data

Accurate physicochemical data is the cornerstone of predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). The following table synthesizes the core properties of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid[1].

PropertyValue / DescriptorClinical / Synthetic Implication
CAS Number 1402232-85-2Unique identifier for sourcing and regulatory filing.
Molecular Formula C9​H8​FNO2​ Defines stoichiometry for downstream synthetic coupling.
Molecular Weight 181.16 g/mol Highly favorable for fragment-based drug design (Rule of 3 compliant).
Hydrogen Bond Donors 1 (COOH)Optimal for specific target engagement without excessive desolvation penalty.
Hydrogen Bond Acceptors 4 (N, F, O, O)Promotes aqueous solubility; F acts as a weak acceptor.
Topological Polar Surface Area (TPSA) ~50.2 ŲExcellent predictor for high membrane permeability and potential BBB penetration.
Physical Form SolidRequires lattice energy disruption for dissolution.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must move beyond theoretical calculations and empirically validate the physicochemical properties. Below are the field-proven methodologies for characterizing this specific compound.

Protocol A: Thermodynamic Aqueous Solubility via Shake-Flask LC-UV

Causality: Kinetic solubility assays (e.g., DMSO dilution) often overestimate solubility due to supersaturation. The thermodynamic shake-flask method is mandatory here because the solid crystalline lattice energy of the compound must be accurately accounted for to predict true oral bioavailability.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 1.2, pH 4.0, and pH 7.4 to capture the solubility profile across the physiological gastrointestinal tract.

  • Equilibration: Add an excess of solid 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (~5 mg) to 1 mL of each buffer in sealed glass vials.

  • Agitation: Incubate the vials on an orbital shaker at 300 RPM at exactly 37.0 ± 0.5 °C for 24 hours. Rationale: 24 hours ensures the system reaches true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes at 37 °C, followed by filtration through a 0.22 µm PTFE syringe filter. Rationale: PTFE minimizes non-specific binding of the fluorinated compound.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV (detecting at ~260 nm, corresponding to the pyridine chromophore) against a standard calibration curve prepared in methanol.

Protocol B: pKa​ Determination via Cosolvent Potentiometric Titration

Causality: The compound contains two ionizable centers: the carboxylic acid and the pyridine nitrogen. Because the unionized form of the compound may precipitate in purely aqueous media during titration, a cosolvent system is required to maintain homogeneity.

  • Solvent System: Prepare mixtures of Methanol/Water at 30%, 40%, and 50% (v/v) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Dissolve 2 mg of the compound in 10 mL of the cosolvent. Titrate with standardized 0.1 M KOH from pH 2.0 to pH 11.0 under a nitrogen atmosphere. Rationale: Nitrogen prevents CO2​ absorption, which would artificially alter the titration curve.

  • Extrapolation: Calculate the apparent pKa​ ( psKa​ ) in each cosolvent ratio. Use the Yasuda-Shedlovsky extrapolation method (plotting psKa​

    • log[ H2​O ] vs. 1/dielectric constant) to determine the true aqueous pKa​ at 0% methanol.

Protocol_Workflow Start Compound: 1402232-85-2 Split1 Thermodynamic Solubility Assay Start->Split1 Split2 Potentiometric pKa Titration Start->Split2 Sol1 Buffer Equilibration (pH 1.2, 4.0, 7.4) Split1->Sol1 pKa1 MeOH/Water Cosolvent Prep Split2->pKa1 Sol2 Centrifugation & PTFE Filtration Sol1->Sol2 Sol3 HPLC-UV Quantification Sol2->Sol3 Data Validated ADMET Profile Sol3->Data pKa2 KOH Titration under N2 gas pKa1->pKa2 pKa3 Yasuda-Shedlovsky Extrapolation pKa2->pKa3 pKa3->Data

Fig 2: Parallel experimental workflows for validating solubility and pKa.

Synthetic Utility and Biological Implications

In medicinal chemistry, 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is primarily utilized as a versatile building block for amide coupling reactions[1].

Activation Chemistry: Due to the steric hindrance imposed by the cyclopropane ring and the electronic deactivation from the adjacent fluoropyridine, standard coupling reagents (e.g., EDC/HOBt) may result in sluggish reaction kinetics. Application scientists recommend using highly reactive uronium or phosphonium coupling agents like HATU or PyBOP in the presence of a strong base (e.g., DIPEA) in aprotic solvents (DMF or NMP).

Biological Targeting: Derivatives of this scaffold have demonstrated significant efficacy in oncology and metabolic disease models[1]. The 3-fluoro configuration specifically mimics bioactive conformations required for binding to targets such as metabotropic glutamate receptors (mGluRs) and acts as a stabilizing motif in hypoxia-inducible factor (HIF) stabilizers[1]. The cyclopropane ring ensures that the spatial trajectory of the attached pharmacophores remains locked in the biologically active conformation, preventing the entropic loss associated with flexible alkyl chains[1].

References

Sources

Exploratory

Safety and Handling Whitepaper: 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic Acid

Executive Summary In modern medicinal chemistry, fluorinated bicyclic building blocks are highly valued for their ability to modulate pharmacokinetic properties. 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, fluorinated bicyclic building blocks are highly valued for their ability to modulate pharmacokinetic properties. 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1402232-85-2) is a prime example, offering conformational rigidity and enhanced metabolic stability[1]. However, the very structural features that make it a potent pharmacophore—the acidic carboxyl group, the strained cyclopropane ring, and the lipophilic fluoropyridine moiety—also dictate strict safety and handling requirements[1].

This technical guide transcends the standard Safety Data Sheet (SDS) format. Designed for researchers and drug development professionals, it breaks down the mechanistic causality behind the compound's hazards and establishes a self-validating framework for laboratory execution.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of a compound is the first step in predicting its behavior in an open laboratory environment. The table below synthesizes the core physicochemical data and explains the practical implications of its molecular structure.

Table 1: Physicochemical Properties & Handling Implications
PropertyValueCausality / Laboratory Implication
CAS Number 1402232-85-2Unique identifier for regulatory tracking and inventory management[1].
Molecular Weight 181.17 g/mol As a relatively small molecule, it poses a high volatility/inhalation risk if aerosolized into fine dust.
Physical Form SolidGenerates inhalable particulates; mandates the use of strict engineering controls (e.g., fume hoods).
Storage Temp. Refrigerator (2-8°C)Prevents thermal degradation of the strained cyclopropane ring and minimizes decarboxylation risks.
Purity ≥95% - 98%Trace impurities (e.g., unreacted fluorinated precursors) may unpredictably alter the toxicological profile[1].

Toxicological Hazard Assessment (GHS Framework)

The Globally Harmonized System (GHS) classifies this compound with the signal word Warning . Rather than simply listing the hazard codes, it is critical for scientists to understand why the molecule interacts with biological tissues in a hazardous manner.

Table 2: Mechanistic Breakdown of GHS Hazards
GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedThe lipophilic nature of the fluoropyridine ring enables rapid gastrointestinal absorption, while the acidic moiety causes localized GI mucosal irritation.
H315 Causes skin irritationThe carboxylic acid (-COOH) protonates epidermal surface proteins upon contact, leading to localized denaturation and an inflammatory cascade.
H319 Causes serious eye irritationThe acidic moiety rapidly denatures delicate corneal proteins. The fluorine atom enhances tissue penetration, exacerbating the damage.
H335 May cause respiratory irritationInhaled dust particles dissolve in the moist mucosal membranes of the respiratory tract, locally dropping the pH and triggering a severe cough reflex.

Self-Validating Experimental Protocols

Standard operating procedures often fail because they lack internal verification. The following workflow for weighing and transferring 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid integrates "Validation Loops" to ensure every safety measure is actively confirmed before proceeding.

Step 1: Environmental Engineering Validation
  • Action: Activate the chemical fume hood or Class II Type A2 biological safety cabinet.

  • Causality: The solid form of this compound poses a direct inhalation risk (H335). Negative pressure prevents aerosol escape into the general laboratory environment.

  • Validation Loop: Observe the digital airflow monitor. Do not proceed unless the face velocity stabilizes between 80–120 feet per minute (fpm). If the monitor reads <80 fpm, immediately tag the hood out of service and abort the procedure.

Step 2: PPE Integrity Verification
  • Action: Don standard laboratory attire (flame-resistant lab coat, safety goggles) and double-layer nitrile gloves.

  • Causality: Nitrile provides a robust chemical barrier against lipophilic organic acids. Double-gloving ensures a fail-safe against microscopic manufacturing defects.

  • Validation Loop: Before donning the outer gloves, perform the "inflation test" (trap air in the glove, twist the cuff, and squeeze). If any deflation occurs, discard the glove and test a new pair.

Step 3: Aseptic and Static-Free Transfer
  • Action: Use a grounded, static-free spatula (e.g., PTFE-coated) to weigh the compound.

  • Causality: Powders containing fluorinated aromatics can accumulate static charge during transit, leading to sudden aerosolization and respiratory exposure upon opening the vial.

  • Validation Loop: Place the receiving vial on the analytical balance, tare it, and add the compound. Verify that the balance reading stabilizes within 5 seconds. A continuously drifting mass indicates moisture absorption (hygroscopicity) or unresolved static interference.

Step 4: Chemical Decontamination
  • Action: Wipe down all spatulas, balance pans, and hood surfaces with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution, followed by deionized water.

  • Causality: The mild base neutralizes the residual cyclopropane-1-carboxylic acid into a water-soluble sodium salt, eliminating secondary contact hazards.

  • Validation Loop: Swab the cleaned area with a pH indicator strip. The surface is validated as fully decontaminated when the strip reads a neutral pH (~7.0).

Emergency Response & Spill Management Workflow

In the event of an accidental spill or exposure, immediate and structured action is required to mitigate the hazards associated with H302, H315, H319, and H335.

SDS_Workflow Start Compound Receipt CAS: 1402232-85-2 Storage Storage (Refrigerator 2-8°C) Start->Storage PPE PPE & Hood Validation (Double Nitrile, >100 fpm) Storage->PPE Handling Material Handling (Static-Free Transfer) PPE->Handling Validated Spill Exposure / Spill Event Handling->Spill Accident Decon Decontamination (Basic Solution Wash) Handling->Decon Normal Completion Medical Medical Intervention (Show SDS to Physician) Spill->Medical Medical->Decon

Safe handling and emergency response workflow for fluorinated pyridine derivatives.

References

The protocols and physicochemical data synthesized in this whitepaper are grounded in authoritative chemical databases and supplier safety documentation.

Sources

Foundational

Introduction: The Critical Role of Physicochemical Properties in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Profile of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic Acid: pKa and Solubility Analysis In the landscape of modern medicinal chemistry, the journey of a molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profile of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic Acid: pKa and Solubility Analysis

In the landscape of modern medicinal chemistry, the journey of a molecule from a promising hit to a viable drug candidate is rigorously governed by its physicochemical properties. Among these, the acid dissociation constant (pKa) and solubility profile are paramount, acting as fundamental determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The strategic incorporation of specific structural motifs, such as fluorine atoms and conformationally rigid scaffolds, is a key strategy to modulate these properties for enhanced therapeutic potential.[3][4][5]

This guide provides an in-depth analysis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 1402232-85-2), a molecule featuring several key structural elements of interest in contemporary drug design.[6][7] The presence of a fluoropyridine ring can significantly alter basicity, metabolic stability, and receptor binding interactions.[8][9] Simultaneously, the cyclopropane-carboxylic acid moiety introduces a rigid, three-dimensional element that can influence potency and pharmacokinetic parameters.

This document will dissect the theoretical underpinnings of this molecule's expected pKa and solubility behavior, grounded in established chemical principles. Furthermore, it provides detailed, field-proven experimental protocols for the empirical validation of these critical parameters, offering a comprehensive framework for researchers, scientists, and drug development professionals.

Part 1: Analysis of Ionization Behavior (pKa Profile)

The ionization state of a molecule at physiological pH is dictated by its pKa values. For 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid, two key ionizable centers must be considered: the acidic carboxylic acid group and the basic pyridine nitrogen.

Theoretical Basis and Predicted pKa Values

A precise prediction of pKa values requires sophisticated computational models, but a robust estimation can be derived from the analysis of its constituent fragments.

  • The Carboxylic Acid Moiety: The parent cyclopropanecarboxylic acid has a reported pKa of approximately 4.8.[10][11] However, the attachment of the electron-withdrawing 3-fluoropyridin-2-yl group at the C1 position is expected to exert a significant inductive effect. This effect will stabilize the resulting carboxylate anion, thereby increasing the acidity of the carboxylic acid. Consequently, the pKa for this group is predicted to be lower than 4.8 .

  • The Pyridine Nitrogen Moiety: The introduction of a fluorine atom onto a pyridine ring profoundly alters its electronic properties.[8] Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect, which decreases the electron density on the pyridine nitrogen.[8][12] This reduction in electron density lowers the nitrogen's ability to accept a proton, making it less basic. Therefore, the pKa of the pyridinium ion is predicted to be significantly lower than that of unsubstituted pyridine (pKa ≈ 5.2) .

This molecule is amphoteric, meaning it can act as both an acid and a base. Based on these estimations, we can predict the dominant ionic species across a range of pH values, which is critical for understanding its biological behavior.

Predicted Ionization States vs. pH

G pH_low pH < pKa1 (Pyridinium) Cationic Dominant Species: Cationic pH_low->Cationic pH_mid pKa1 < pH < pKa2 (Carboxylic Acid) Cationic->pH_mid Increase pH Zwitterionic Dominant Species: Zwitterionic / Neutral pH_mid->Zwitterionic pH_high pH > pKa2 Zwitterionic->pH_high Increase pH Anionic Dominant Species: Anionic pH_high->Anionic G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound (2-5 mg) B Dissolve in Co-solvent/Water A->B C Calibrate pH Meter B->C D Add Titrant Aliquots (e.g., 0.01 M NaOH) C->D E Record Stabilized pH D->E F Repeat to Endpoint E->F F->D Loop G Plot pH vs. Volume H Determine Equivalence Point (dpH/dV) G->H I Calculate pKa (pH at 1/2 Equivalence Vol.) H->I

Caption: Workflow for experimental pKa determination via potentiometric titration.

Part 2: Aqueous Solubility Profile

Solubility is not a single value but a pH-dependent property for ionizable compounds. [13]Understanding this profile is essential for predicting oral absorption and guiding formulation development. [14]

Theoretical Basis: The Henderson-Hasselbalch Relationship and Solubility

The solubility of an ionizable compound is governed by its intrinsic solubility (S₀)—the solubility of the neutral species—and its pKa values. The total solubility (S) at a given pH can be described by the Henderson-Hasselbalch equation.

  • For a weak acid: S = S₀ (1 + 10^(pH - pKa))

  • For a weak base: S = S₀ (1 + 10^(pKa - pH))

For an amphoteric compound like 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid, the solubility will be lowest near its isoelectric point (pI), where the neutral/zwitterionic form dominates. As the pH moves away from the pI in either direction, the molecule becomes increasingly charged (anionic at high pH, cationic at low pH), leading to a significant increase in aqueous solubility. The fluorine atom, while lowering the pyridine pKa, may also increase the molecule's lipophilicity, potentially decreasing the intrinsic solubility (S₀) of the neutral species. [4][8]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most accurate and relevant data for biopharmaceutical assessment. [13][15] Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of solid 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid to vials containing a fixed volume (e.g., 1 mL) of each pH buffer. The excess solid is crucial to ensure that equilibrium is established with a saturated solution.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). [2]5. Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid-State Analysis: Analyze the remaining solid residue using techniques like X-ray powder diffraction (XRPD) to confirm that the solid form has not changed (e.g., converted to a different polymorph or a salt) during the experiment. This step is essential for the trustworthiness of the thermodynamic solubility data. [2]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to pH Buffers B Agitate at Constant Temp (24-48 hours) A->B C Separate Solid/Liquid (Centrifuge/Filter) B->C D Quantify Supernatant (e.g., HPLC-UV) C->D E Analyze Remaining Solid (e.g., XRPD) C->E

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Part 3: Data Summary and Implications for Drug Development

The physicochemical properties of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid must be synthesized to guide its development.

Summary of Predicted Physicochemical Properties
ParameterPredicted Value/BehaviorRationale & Implications
pKa₁ (Pyridinium) < 5.2The electron-withdrawing fluorine significantly reduces the basicity of the pyridine nitrogen. [8]This will affect binding to targets with anionic pockets and influence solubility in the acidic environment of the stomach.
pKa₂ (Carboxylic Acid) < 4.8The electron-withdrawing fluoropyridinyl group increases the acidity of the carboxyl group. [16]This influences solubility in the neutral to basic environment of the intestines.
Intrinsic Solubility (S₀) Low to ModerateThe presence of the fluoropyridine ring may increase lipophilicity, potentially reducing the intrinsic aqueous solubility of the neutral/zwitterionic form. [4][12]
pH-Solubility Profile U-Shaped CurveAs an amphoteric substance, solubility will be lowest at the isoelectric point and will increase significantly at pH < pKa₁ and pH > pKa₂. [14]
Causality and Field-Proven Insights

The predicted profile suggests that the oral absorption of this compound will be highly dependent on the pH of the gastrointestinal tract.

  • In the Stomach (pH 1-3): With a predicted pyridinium pKa below 5.2, the molecule will exist predominantly in its protonated, cationic form. This charged state should confer good solubility in gastric fluid, which is favorable for initial dissolution.

  • In the Intestine (pH 6-7.5): As the compound transitions to the higher pH of the small intestine, it will pass through its isoelectric point, where it is least soluble. This creates a risk of precipitation, which could limit the fraction of the dose available for absorption. [14]The rate of dissolution versus the rate of transit through this region becomes a critical factor.

The strategic choice to include a fluorine atom is a classic medicinal chemistry tactic to block metabolic oxidation at that position, potentially increasing the drug's half-life. [8][9]However, this guide demonstrates that such a modification has profound and predictable consequences on the fundamental properties of pKa and solubility, which must be characterized early and managed through appropriate formulation strategies to ensure successful drug development.

References

  • BenchChem Technical Support Team. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem.
  • ChemWhat. (n.d.). Cyclopropanecarboxylic acid CAS#: 1759-53-1.
  • Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O™. Rheolution.
  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. Wikipedia.
  • Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest.
  • van der Heide, E., et al. (n.d.).
  • Hussain, S., et al. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • Saal, C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
  • Hussain, S., et al. (2025, September 9).
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Al-Mokaram, A. A. M., et al. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences.
  • Pion. (2026, January 22).
  • Journal of Chemical Education. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment.
  • BenchChem. (n.d.). 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid | 1402232-85-2. BenchChem.
  • Kumar, P., et al. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • Encyclopedia.pub. (2024, February 27).
  • MilliporeSigma. (n.d.). 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid. MilliporeSigma.

Sources

Exploratory

A Guide to the Crystal Structure Analysis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid: From Synthesis to Structural Insights for Drug Discovery

This technical guide provides a comprehensive overview of the methodologies and scientific rationale involved in the crystal structure analysis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid. The intended audi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the methodologies and scientific rationale involved in the crystal structure analysis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid. The intended audience includes researchers, scientists, and professionals in the field of drug development. This document will detail the process from the synthesis of the compound and crystal growth to the collection and interpretation of X-ray diffraction data, culminating in an analysis of the molecular structure and its implications for medicinal chemistry.

Introduction: A Molecule of Interest in Medicinal Chemistry

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is a compound that incorporates several key structural features relevant to drug design. The presence of a fluorinated pyridine ring and a cyclopropane-carboxylic acid moiety suggests its potential for interacting with biological targets.[1] Fluorine substitution is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability and binding affinity. The rigid cyclopropane scaffold can enforce a specific conformation, which can be advantageous for selective binding to protein targets.[1] Understanding the precise three-dimensional arrangement of this molecule through crystal structure analysis is therefore crucial for elucidating its structure-activity relationships (SAR) and guiding the design of more potent and selective drug candidates.

Synthesis and Crystallization: The Foundation of Structural Analysis

A plausible synthetic route to 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid involves a multi-step process. The initial formation of the cyclopropane ring can be achieved through cyclopropanation of a suitable precursor, followed by the introduction of the fluoropyridine moiety.[1]

Experimental Protocol: Synthesis

  • Step 1: Synthesis of a suitable pyridine precursor. This may involve reactions to introduce the necessary functional groups for the subsequent cyclopropanation.

  • Step 2: Cyclopropanation. A common method is the Simmons-Smith reaction or a transition-metal-catalyzed reaction to form the cyclopropane ring.[1]

  • Step 3: Functional group manipulation. This may be necessary to arrive at the final carboxylic acid.

Growing Single Crystals: A Critical Step

The success of an X-ray crystal structure analysis is highly dependent on the quality of the single crystal. The goal is to obtain a well-ordered crystal lattice with minimal defects.

Experimental Protocol: Crystallization

  • Solvent Selection: A systematic screening of various solvents and solvent mixtures is performed to find conditions where the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the precipitant into the solution can induce crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

The choice of crystallization technique is often empirical and requires careful optimization of parameters such as concentration, temperature, and the solvent system.

X-ray Diffraction Data Collection: Capturing the Crystal's Fingerprint

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation

Figure 1: Experimental workflow for crystal structure analysis.

Crystal Structure Determination and Refinement: From Data to a 3D Model

The collected diffraction data is processed to determine the crystal structure. This involves solving the "phase problem" and refining a model of the atomic positions.

Computational Workflow:

  • Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization procedure to improve the agreement between the observed and calculated diffraction data.

Table 1: Hypothetical Crystallographic Data for 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid

ParameterHypothetical Value
Chemical FormulaC₉H₈FNO₂
Formula Weight181.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)7.9
α (°)90
β (°)105.2
γ (°)90
Volume (ų)780.5
Z4
Density (calculated) (g/cm³)1.540
R-factor< 0.05
Goodness-of-fit~1.0

Analysis of the Hypothetical Crystal Structure: Unveiling Molecular Interactions

Based on the known structures of related pyridine carboxylic acids and cyclopropane derivatives, we can anticipate several key structural features.[2][3][4]

Molecular Geometry:

The pyridine ring is expected to be planar. The cyclopropane ring will have its characteristic triangular geometry. The relative orientation of the pyridine ring and the cyclopropane carboxylic acid moiety will be a key feature of the conformation.

Table 2: Expected Key Bond Lengths and Angles

Bond/AngleExpected Value (Å or °)
C-F bond length~1.35 Å
C=O bond length (carbonyl)~1.21 Å
C-O bond length (hydroxyl)~1.31 Å
Pyridine C-N-C angle~117°
Cyclopropane C-C-C angle~60°
O-C=O angle (carboxylic acid)~123°

Intermolecular Interactions and Crystal Packing:

The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form hydrogen-bonded dimers in the crystal lattice, with the carboxylic acid groups of two molecules interacting via O-H···O hydrogen bonds.[3] The fluorine atom and the pyridine nitrogen may also participate in weaker intermolecular interactions, such as C-H···F and C-H···N hydrogen bonds, which will influence the overall crystal packing.

intermolecular_interactions cluster_dimer Hydrogen-Bonded Dimer cluster_COOH1 Carboxylic Acid A cluster_COOH2 Carboxylic Acid B Molecule1 Molecule A Molecule2 Molecule B O1A C1A C=O O2A O2-H O1B O2A->O1B O-H···O C1B C=O O2B O2-H O2B->O1A O-H···O

Figure 2: Anticipated hydrogen-bonded dimer formation.

Significance of the Crystal Structure for Drug Discovery

The detailed three-dimensional structure obtained from this analysis would be invaluable for several aspects of drug development:

  • Structure-Based Drug Design: The precise coordinates of each atom can be used for in silico docking studies to predict how the molecule might bind to a target protein.[1]

  • Understanding Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of related compounds with their biological activities, researchers can understand how specific structural modifications influence potency and selectivity.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and stability. Crystal structure analysis is essential for identifying and characterizing these polymorphs.

Conclusion

While a specific experimental crystal structure for 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is not yet publicly available, this guide outlines a comprehensive and scientifically rigorous approach to its determination and analysis. The proposed workflow, grounded in established crystallographic principles, provides a clear roadmap for researchers. The resulting structural information would offer critical insights into the molecule's conformation and intermolecular interactions, thereby accelerating its potential development as a therapeutic agent.

References

  • Goldyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(42), 7425-7436. [Link]

  • ResearchGate. X-Ray crystal structure of pyridine-2,6-dicarboxylic acid... [Link]

  • Thallapally, P. K., & Nangia, A. (2001). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry, 66(26), 9007-9014. [Link]

  • Li, Y., et al. (2018). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Journal of Molecular Structure, 1171, 868-877. [Link]

  • García-Rodeja, Y., et al. (2021). Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. Crystals, 11(11), 1391. [Link]

  • Nagase, T., et al. (2015). Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. Journal of Medicinal Chemistry, 58(10), 4386-4399. [Link]

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic Acid Derivatives

Foreword: The Emergence of a Privileged Scaffold in Epigenetic Drug Discovery The intersection of fluorine chemistry and strained ring systems has consistently yielded compounds of significant interest in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Emergence of a Privileged Scaffold in Epigenetic Drug Discovery

The intersection of fluorine chemistry and strained ring systems has consistently yielded compounds of significant interest in medicinal chemistry. The 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid scaffold represents a compelling example of this synergy. This technical guide provides an in-depth exploration of the biological activities associated with this class of molecules, with a primary focus on their potential as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in a variety of human cancers. Drawing upon established principles of medicinal chemistry and detailed experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals engaged in the pursuit of novel epigenetic modulators.

The Chemical Architecture: A Fusion of Potency and Selectivity

The 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid core is a sophisticated molecular architecture that combines several key features to impart potent and selective biological activity. The rigid cyclopropane ring serves to conformationally constrain the molecule, which can enhance binding affinity to the target protein. The strategic placement of a fluorine atom on the pyridine ring can significantly influence the compound's metabolic stability and electronic properties, often leading to improved pharmacokinetic profiles.[1]

The carboxylic acid moiety is a critical functional group, often serving as a key interaction point with the target enzyme, while the pyridine ring provides a versatile handle for further chemical modification to fine-tune the compound's properties. It is the amine derivatives of this core, specifically the cyclopropylamines, that have garnered significant attention as a promising new class of mechanism-based inhibitors targeting the FAD cofactor of LSD1.[2]

Unveiling the Primary Biological Target: Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone tails, primarily H3K4 and H3K9.[2] The aberrant expression and activity of LSD1 have been implicated in the pathogenesis of numerous cancers, making it a high-priority target for therapeutic intervention.[3]

The structural homology between the catalytic domain of LSD1 and monoamine oxidases (MAOs) has inspired the investigation of MAO inhibitor chemotypes as potential LSD1 inhibitors.[2] Notably, tranylcypromine, a cyclopropylamine-containing MAO inhibitor, has been shown to inhibit LSD1, albeit with limited selectivity.[2][3] This has spurred the development of novel cyclopropylamine-based inhibitors with enhanced potency and selectivity for LSD1.

Mechanism of Action: Covalent Inhibition of the FAD Cofactor

Derivatives of the 1-(3-Fluoropyridin-2-yl)cyclopropylamine scaffold are hypothesized to act as mechanism-based inactivators of LSD1. The proposed mechanism involves the oxidation of the cyclopropylamine moiety by the FAD cofactor within the LSD1 active site. This process generates a reactive intermediate that subsequently forms a covalent adduct with the FAD cofactor, leading to irreversible inhibition of the enzyme.[2]

LSD1 Inhibition Mechanism cluster_0 LSD1 Active Site Inhibitor 1-(3-Fluoropyridin-2-yl)cyclopropylamine Derivative FAD FAD Cofactor Inhibitor->FAD Enters Active Site Reactive_Intermediate Reactive Intermediate FAD->Reactive_Intermediate Oxidizes Inhibitor Covalent_Adduct Covalent FAD-Inhibitor Adduct (Inactive Enzyme) Reactive_Intermediate->Covalent_Adduct Forms Covalent Bond

Caption: Proposed mechanism of LSD1 inhibition by cyclopropylamine derivatives.

Synthesis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic Acid Derivatives

The synthesis of these derivatives typically involves a multi-step sequence that allows for the introduction of various substituents to explore structure-activity relationships (SAR). A general and adaptable synthetic route is outlined below.

General Synthetic Protocol

A robust approach to the synthesis of the target cyclopropylamine derivatives involves a key C-H activation and borylation step, followed by a Suzuki-Miyaura cross-coupling to introduce the desired aryl or heteroaryl moieties.[4]

Step 1: Protection of Cyclopropylamine The commercially available cyclopropylamine is first protected, for instance with a pivaloyl group, to prevent side reactions in subsequent steps.

Step 2: Iridium-Catalyzed C-H Borylation The protected cyclopropylamine undergoes a stereoselective iridium-catalyzed C-H borylation to install a boronate ester.

Step 3: Suzuki-Miyaura Cross-Coupling The boronate ester is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate aryl or heteroaryl halide (e.g., 2-bromo-3-fluoropyridine) to construct the desired biaryl linkage.

Step 4: Deprotection Finally, the protecting group is removed to yield the target 1-(3-Fluoropyridin-2-yl)cyclopropylamine derivative.

Synthetic Pathway Start Cyclopropylamine Protected Pivaloyl-protected cyclopropylamine Start->Protected Protection Borylated Borylated cyclopropylamine Protected->Borylated Ir-catalyzed C-H Borylation Coupled Coupled Product Borylated->Coupled Suzuki-Miyaura Cross-Coupling Final_Product 1-(3-Fluoropyridin-2-yl)cyclopropylamine Coupled->Final_Product Deprotection

Caption: General synthetic workflow for 1-(3-Fluoropyridin-2-yl)cyclopropylamine derivatives.

Biological Evaluation: Assessing LSD1 Inhibition

A comprehensive evaluation of the biological activity of these compounds necessitates a multi-tiered approach, encompassing both biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Assay for LSD1 Inhibition: A Fluorometric Approach

This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified LSD1 in a high-throughput format.[5]

Principle: The demethylation of a di-methylated histone H3K4 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to generate a highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to the LSD1 activity.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • LSD1 Enzyme: Purified human recombinant LSD1.

    • HRP: Horseradish Peroxidase.

    • Fluorometric Substrate: ADHP.

    • Peptide Substrate: Di-methylated histone H3K4 peptide.

    • Test Compounds: Serial dilutions in DMSO.

  • Assay Procedure (384-well plate format): a. To each well, add 2.5 µL of the diluted test compound or vehicle control (DMSO). b. Prepare a master mix containing Assay Buffer, LSD1 enzyme, and HRP. Add 40 µL of this master mix to each well. c. Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme. d. Prepare a substrate solution containing the peptide substrate and ADHP in Assay Buffer. e. Initiate the reaction by adding 10 µL of the substrate solution to each well. f. Immediately begin monitoring the fluorescence (Excitation: 530-540 nm; Emission: 585-595 nm) at 37°C in a kinetic mode for 30-60 minutes.

  • Data Analysis: a. Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. b. Determine the percent inhibition for each compound concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay for LSD1 Target Engagement: Western Blot Analysis

This assay confirms that the compound can engage and inhibit LSD1 in a cellular context by measuring the accumulation of its substrate, di-methylated H3K4 (H3K4me2).[6]

Principle: Inhibition of LSD1 in cells leads to an increase in the levels of its substrates, including H3K4me2. This change can be detected and quantified by Western blotting using an antibody specific for H3K4me2.

Detailed Protocol:

  • Cell Culture and Treatment: a. Culture a relevant cancer cell line (e.g., a human acute myeloid leukemia cell line) to ~70-80% confluency. b. Treat the cells with varying concentrations of the test compound or vehicle control (DMSO) for 24-48 hours.

  • Protein Extraction: a. Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3.

  • Data Analysis: a. Quantify the band intensities for H3K4me2 and total Histone H3. b. Normalize the H3K4me2 signal to the total Histone H3 signal for each sample. c. Determine the fold-change in H3K4me2 levels in treated cells relative to the vehicle control.

Structure-Activity Relationship (SAR) and Future Directions

While specific SAR data for 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid derivatives as LSD1 inhibitors is emerging, insights can be drawn from related cyclopropylamine-based inhibitors.[4][7]

Structural Moiety General Observation Rationale
Cyclopropylamine Essential for activity.Forms a covalent adduct with the FAD cofactor.[2]
Aryl/Heteroaryl Group Influences potency and selectivity.Interacts with specific residues in the LSD1 active site.[7]
Fluorine Substitution Can enhance metabolic stability and potency.Alters electronic properties and can form favorable interactions.[1]
Carboxylic Acid/Amide The amine is critical for the LSD1 inhibitory mechanism, while the carboxylic acid and its derivatives can be explored for other biological targets or to modulate physicochemical properties.The amine is key for the reaction with FAD; other functional groups can be used to tune properties.

Future Directions:

  • Systematic SAR Studies: A systematic exploration of substituents on both the pyridine and cyclopropane rings is warranted to optimize potency, selectivity, and pharmacokinetic properties.

  • Selectivity Profiling: Comprehensive screening against other FAD-dependent enzymes, such as MAO-A and MAO-B, is crucial to ensure target selectivity.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced into relevant animal models of cancer to evaluate their in vivo efficacy, pharmacokinetics, and tolerability.

  • Exploration of Other Biological Activities: While LSD1 inhibition is a primary focus, the potential of these scaffolds to modulate other biological targets, such as kinases, should not be overlooked, as preliminary studies have suggested potential anticancer activity through other mechanisms.[1]

Conclusion

The 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid scaffold and its amine derivatives represent a promising class of compounds with significant potential as inhibitors of LSD1. Their unique chemical architecture, coupled with a well-defined mechanism of action, makes them attractive candidates for further development as novel epigenetic therapies for cancer. The detailed experimental protocols and strategic considerations outlined in this guide provide a solid foundation for researchers to advance the understanding and therapeutic application of this exciting class of molecules.

References

  • Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) - EpigenTek. (n.d.).
  • Comparative Guide to Target Engagement Assays for the LSD1 Inhibitor SP2509 - Benchchem. (n.d.).
  • LSD1 Activity/Inhibition Assay Kit (Fluorometric) (KA1603) by Novus, Part of Bio-Techne. (n.d.).
  • 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid | 1402232-85-2 | Benchchem. (n.d.).
  • LSD1 Inhibitor Screening Assay Kit - Cayman Chemical. (n.d.).
  • The Enzymatic Core of LSD1: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • KDM1/LSD1 Activity Quantification Assay Kit (Fluorometric) (ab113460) - Abcam. (n.d.).
  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC. (n.d.). Retrieved March 17, 2026, from a U.S.
  • LSD1 Histone Demethylase Assays and Inhibition - PMC - NIH. (n.d.). Retrieved March 17, 2026, from a U.S.
  • Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate. (n.d.).
  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC. (2022, April 29). Retrieved March 17, 2026, from a U.S.
  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC. (n.d.). Retrieved March 17, 2026, from a U.S.
  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PubMed. (2017, February 3). Retrieved March 17, 2026, from a U.S.
  • Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. (n.d.).
  • Lysine-specific demethylase 1A (LSD1) restricts ex vivo propagation of human HSCs and is a target of UM171 | Request PDF - ResearchGate. (2020, June).
  • C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 17, 2026, from a Royal Society of Chemistry website.
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC. (n.d.). Retrieved March 17, 2026, from a U.S.
  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors | Request PDF. (n.d.).
  • Design, synthesis, and structure-activity relationship of novel LSD1 inhibitors based on pyrimidine-thiourea hybrids as potent, orally active antitumor agents - PubMed. (2015, February 26). Retrieved March 17, 2026, from a U.S.
  • US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents. (n.d.).
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC. (2025, June 19). Retrieved March 17, 2026, from a U.S.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30).
  • 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid - MilliporeSigma. (n.d.).
  • Structures of several reported LSD1 inhibitors. - ResearchGate. (n.d.).
  • Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. (n.d.). Retrieved March 17, 2026, from a NOVA School of Science and Technology website.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30).
  • (Open Access) Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives (2022) | Panasa Mahesh | 2 Citations - SciSpace. (2022).
  • Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC. (n.d.). Retrieved March 17, 2026, from a U.S.
  • EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents. (n.d.).
  • Syntheses of Leucascandrolide A. (2004, August 4).

Sources

Exploratory

Technical Whitepaper: Toxicity, Handling, and Application Guidelines for 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid

Executive Summary This whitepaper provides an authoritative, peer-level guide on the handling, toxicity, and experimental application of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid . Designed for drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This whitepaper provides an authoritative, peer-level guide on the handling, toxicity, and experimental application of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid . Designed for drug development professionals and medicinal chemists, this document synthesizes physicochemical data, structure-activity relationship (SAR) logic, and self-validating safety protocols to ensure scientific integrity and laboratory safety.

Structural Rationale and Physicochemical Profile

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is a specialized bicyclic building block heavily utilized in medicinal chemistry. The integration of a cyclopropane ring introduces high conformational rigidity, which restricts the rotational degrees of freedom of the carboxylic acid moiety, thereby pre-organizing the molecule for optimal target binding (1)[1].

Furthermore, the fluorine substitution at the 3-position of the pyridine ring exerts a strong electron-withdrawing inductive effect. This lowers the basicity (pKa) of the pyridine nitrogen, enhancing the molecule's lipophilicity, membrane permeability, and resistance to cytochrome P450 (CYP450) mediated N-oxidation[1].

Table 1: Physicochemical and Identification Properties
PropertyValue
CAS Number 1402232-85-2
Molecular Formula C9H8FNO2
Molecular Weight 181.17 g/mol
Physical Form Solid
Purity ≥98%
Storage Temperature 2-8°C (Refrigerator)
InChI Key MHAJPJCENLNPPX-UHFFFAOYSA-N

Data sourced from standardized supplier specifications ().

Toxicological Profile and Hazard Assessment

The hazard profile of this compound is dictated by its functional groups. According to the Globally Harmonized System (GHS), it is classified under the following hazard statements:

  • H302 (Harmful if swallowed): Ingestion introduces the fluorinated pyridine into the gastrointestinal and hepatic pathways. While the fluorine atom protects against some metabolic degradation, systemic absorption leads to acute toxicity.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The carboxylic acid moiety acts as a localized proton donor. Upon contact with the aqueous environment of the skin or ocular mucosa, it induces a rapid pH shift, leading to protein denaturation and cellular irritation.

  • H335 (May cause respiratory irritation): Aerosolized fine solid particles can deposit in the upper respiratory tract. The localized acidity combined with the lipophilic penetration of the fluoropyridine ring exacerbates mucosal inflammation.

Standard Operating Procedure (SOP): Safe Handling and Storage

To mitigate the risks associated with H315, H319, and H335, a self-validating handling protocol must be employed. The causality behind these steps is rooted in preventing aerosolization and neutralizing potential acidic exposure.

Step-by-Step Handling Methodology:
  • Environmental Control: Conduct all open-container handling within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 0.5 m/s. This prevents inhalation of aerosolized particulates (H335).

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves (minimum 4 mil thickness), wrap-around safety goggles, and a standard laboratory coat.

  • Static Mitigation: Use anti-static weigh boats and spatulas. Fluorinated organic powders are highly susceptible to static accumulation, which can cause sudden aerosolization during transfer.

  • Spill Response (Self-Validating Step): In the event of a spill, do not dry-sweep. Cover the spill with an absorbent pad soaked in a mild, slightly basic aqueous solution (e.g., 5% sodium bicarbonate) to neutralize the carboxylic acid, followed by mechanical collection into a hazardous waste container.

Handling_Workflow Start Initiate Handling Protocol PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Airflow > 0.5 m/s) PPE->Hood Weigh Weigh Solid Compound (Anti-Static Boat) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Wet Wipe & Base Wash (Neutralize Acid) Spill->Clean Yes Dissolve Dissolve in DMSO/DMF Spill->Dissolve No Clean->Hood Store Store at 2-8°C (Refrigerator) Dissolve->Store

Step-by-step safe handling and spill response workflow for the compound.

Experimental Methodology: Stock Solution Preparation and Validation

For biological assays, aqueous solubility is often a limiting factor due to the lipophilic fluoropyridine and cyclopropane rings. The following protocol ensures complete dissolution and structural integrity.

Step-by-Step Preparation Methodology:
  • Solvent Selection: Select anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) as the primary solvent. The compound's zwitterionic potential is minimal due to the low basicity of the fluorinated pyridine, making it highly soluble in polar aprotic solvents.

  • Concentration Calculation: Weigh the appropriate mass to yield a 10 mM or 50 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, weigh exactly 1.81 mg of the compound.

  • Dissolution and Agitation: Add the solvent and vortex for 30-60 seconds. If particulates remain, sonicate the vial in a water bath at room temperature for 5 minutes. Do not heat above 40°C to prevent potential decarboxylation or solvent degradation.

  • Aliquoting and Storage: Aliquot the stock solution into single-use amber glass vials (to prevent UV degradation) and store at -20°C for long-term stability, or 2-8°C for immediate use.

  • Validation: Prior to use in high-throughput screening (HTS), validate the stock purity and concentration via LC-MS (Liquid Chromatography-Mass Spectrometry) using a C18 column and a generic water/acetonitrile gradient containing 0.1% formic acid.

SAR_Logic Compound 1-(3-Fluoropyridin-2-yl) cyclopropane-1-carboxylic acid Cyclo Cyclopropane Ring Compound->Cyclo Fluoro 3-Fluoro Substitution Compound->Fluoro Carboxyl Carboxylic Acid Group Compound->Carboxyl Rigidity Conformational Rigidity Cyclo->Rigidity Metabolism CYP450 Resistance & Altered pKa Fluoro->Metabolism Anchoring Target Anchoring (H-Bonding) Carboxyl->Anchoring Affinity Enhanced Target Affinity Rigidity->Affinity Bioavailability Improved Bioavailability Metabolism->Bioavailability Anchoring->Affinity

Logical relationship of structure-activity features for the compound.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic Acid: A Detailed Application Note and Protocol

Introduction 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is a key building block in contemporary medicinal chemistry. The rigid cyclopropane scaffold, combined with the electronic properties of the 3-fluoropyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is a key building block in contemporary medicinal chemistry. The rigid cyclopropane scaffold, combined with the electronic properties of the 3-fluoropyridine moiety, imparts unique conformational constraints and metabolic stability to molecules, making it a valuable fragment in the design of novel therapeutics. The strategic introduction of a fluorine atom can significantly influence a compound's pKa, lipophilicity, and binding affinity to biological targets. This document provides two robust and detailed synthetic protocols for the preparation of this important intermediate, designed for researchers and professionals in drug development and organic synthesis.

Strategic Approaches to Synthesis

Two primary synthetic routes are presented herein, each with distinct advantages. Route A employs a sequential approach involving the formation of a vinylpyridine intermediate followed by cyclopropanation. Route B offers a more convergent pathway utilizing a Corey-Chaykovsky reaction to directly install the cyclopropane ring.

Route A: Sequential Olefination and Cyclopropanation

This route is a classical and reliable method that proceeds in three distinct steps: 1) Wittig olefination of 2-acetyl-3-fluoropyridine to generate 2-vinyl-3-fluoropyridine, 2) Simmons-Smith cyclopropanation to form the cyclopropyl ester, and 3) subsequent hydrolysis to the target carboxylic acid.

Diagram of Synthetic Workflow: Route A

Route_A_Workflow A 2-Acetyl-3-fluoropyridine B Wittig Reaction (Ph3PCH3Br, n-BuLi) A->B Step 1 C 2-Vinyl-3-fluoropyridine B->C D Simmons-Smith Cyclopropanation (Et2Zn, CH2I2, ClCOOEt) C->D Step 2 E Ethyl 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylate D->E F Hydrolysis (LiOH, THF/H2O) E->F Step 3 G 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid F->G

Caption: Sequential synthesis of the target compound via Wittig olefination and Simmons-Smith cyclopropanation.

Experimental Protocol: Route A

Step 1: Synthesis of 2-Vinyl-3-fluoropyridine

  • Rationale: The Wittig reaction is a highly reliable method for converting ketones to alkenes with good control over the product structure.[1][2] The use of n-butyllithium ensures complete deprotonation of the phosphonium salt to generate the reactive ylide.

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Methyltriphenylphosphonium bromide357.2312.04.29 g
n-Butyllithium (2.5 M in hexanes)64.0611.04.4 mL
2-Acetyl-3-fluoropyridine139.1310.01.39 g
Anhydrous Tetrahydrofuran (THF)--50 mL

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) and anhydrous THF (50 mL).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise. The solution will turn a characteristic deep yellow or orange, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of 2-acetyl-3-fluoropyridine (1.39 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford 2-vinyl-3-fluoropyridine as a colorless oil.

Step 2: Synthesis of Ethyl 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylate

  • Rationale: The Simmons-Smith reaction is a classic method for the stereospecific cyclopropanation of alkenes.[3][4][5] The Furukawa modification, using diethylzinc, often provides higher yields and better reproducibility.[5] The addition of ethyl chloroformate in situ generates the corresponding zinc carboxylate for the cyclopropanation.

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Diethylzinc (1.0 M in hexanes)123.4920.020.0 mL
Diiodomethane267.8420.05.36 g (1.79 mL)
2-Vinyl-3-fluoropyridine123.1310.01.23 g
Ethyl Chloroformate108.5212.01.30 g (1.15 mL)
Anhydrous Dichloromethane (DCM)--50 mL

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous DCM (50 mL) and cool to 0 °C.

  • Slowly add diethylzinc (20.0 mL of a 1.0 M solution in hexanes, 20.0 mmol).

  • Add diiodomethane (1.79 mL, 20.0 mmol) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-vinyl-3-fluoropyridine (1.23 g, 10.0 mmol) in anhydrous DCM (10 mL) dropwise.

  • In a separate flask, prepare a solution of ethyl chloroformate (1.15 mL, 12.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (30 mL) at 0 °C.

  • Extract the mixture with DCM (3 x 40 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield ethyl 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylate.

Step 3: Hydrolysis to 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic Acid

  • Rationale: Saponification of the ethyl ester to the carboxylic acid is a standard transformation. Lithium hydroxide is a mild and effective base for this purpose, minimizing potential side reactions.[6][7]

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylate209.215.01.05 g
Lithium Hydroxide Monohydrate41.9610.00.42 g
Tetrahydrofuran (THF)--20 mL
Water--10 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylate (1.05 g, 5.0 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (0.42 g, 10.0 mmol) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 1 M HCl.

  • A white precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid.

Route B: Convergent Corey-Chaykovsky Cyclopropanation

This more convergent approach directly constructs the cyclopropane ring with an ester functionality from the starting ketone, bypassing the need for the isolation of the vinyl intermediate.

Diagram of Synthetic Workflow: Route B

Route_B_Workflow A 2-Acetyl-3-fluoropyridine B Corey-Chaykovsky Reaction (Ethyl (dimethylsulfuranylidene)acetate, THF) A->B Step 1 C Ethyl 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylate B->C D Hydrolysis (LiOH, THF/H2O) C->D Step 2 E 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid D->E

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic Acid in Amide Coupling Reactions

This document provides an in-depth guide for researchers, medicinal chemists, and process development scientists on the effective utilization of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid in amide bond format...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth guide for researchers, medicinal chemists, and process development scientists on the effective utilization of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid in amide bond formation. We will move beyond standard protocols to address the unique steric and electronic challenges posed by this building block, offering field-tested strategies and explaining the chemical principles that underpin successful and reproducible outcomes.

Introduction: The Strategic Value of the 3-Fluoropyridin-2-yl Cyclopropane Moiety

The 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid scaffold is of significant interest in modern drug discovery. It uniquely combines several desirable features:

  • A Rigid Cyclopropane Core: This small, strained ring introduces conformational rigidity into a molecule, which can be crucial for optimizing binding affinity to a biological target by reducing the entropic penalty of binding.

  • A 3-Fluoropyridine Ring: The pyridine nitrogen acts as a hydrogen bond acceptor and can be a key pharmacophoric element. The fluorine atom at the 3-position serves to modulate the pKa of the pyridine ring, making it less basic and potentially altering its metabolic profile and target interactions.

  • A Quaternary Center: The cyclopropane ring is attached to the carboxylic acid at a fully substituted carbon atom, presenting significant steric hindrance around the reaction center.

This combination of features makes the resulting amides valuable components of novel therapeutics. However, the same features present a distinct challenge in synthesis. The steric bulk adjacent to the carboxyl group, coupled with the electron-withdrawing nature of the 3-fluoropyridine ring, can significantly hinder the progress of standard amide coupling reactions.

The Core Challenge: Overcoming Steric Hindrance and Electronic Deactivation

The primary obstacle in coupling 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is the slow rate of reaction. The bulky cyclopropane group shields the carboxylic acid from the approach of both the activating agent and the amine nucleophile. Furthermore, the electron-withdrawing fluorine atom can influence the reactivity of the carboxyl group.

A successful strategy requires careful selection of coupling reagents and conditions that address these specific issues. The goal is to form a highly reactive intermediate that can be efficiently intercepted by the amine nucleophile before it decomposes.

Recommended Coupling Reagents and Rationale

While numerous amide coupling reagents exist, only a subset is consistently effective for sterically demanding substrates like the topic compound. We will focus on two primary classes: phosphonium-based and carbodiimide-based reagents, with specific recommendations.

Phosphonium-Based Reagents: The "Gold Standard" for Hindered Acids

Reagents like BOP , PyBOP , and especially HATU and HBTU are often the first choice for difficult couplings.

  • Mechanism of Action: These reagents react with the carboxylate to form a highly reactive acyloxyphosphonium salt. This intermediate is less sterically encumbered than the corresponding active esters formed by many other reagents, facilitating nucleophilic attack by the amine.

  • Why HATU is often preferred: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offers a distinct advantage. The presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety leads to the formation of a more reactive and less prone to racemization active ester compared to the HOBt (1-hydroxybenzotriazole) found in HBTU.

Carbodiimide-Based Reagents with Additives

The classic EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a cost-effective and widely used reagent. However, for this substrate, it is critically important to use it in conjunction with an activating additive.

  • Mechanism of Action: EDC activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but unstable and prone to side reactions, such as rearrangement to an inactive N-acylurea. Additives like HOBt or HOAt intercept the O-acylisourea to form a more stable and reactive active ester, which then reacts with the amine.

  • Additive Choice: For this specific substrate, HOAt is generally superior to HOBt due to its ability to accelerate the coupling reaction and minimize side products.

Experimental Protocols and Workflow

The following protocols are designed to be robust and reproducible. They include specific steps for reaction setup, monitoring, and workup.

Protocol 1: HATU-Mediated Coupling (General Purpose, High Success Rate)

This is the recommended starting point for most amine substrates.

dot

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (1.0 eq).

  • Solvent and Amine Addition: Dissolve the acid in a suitable aprotic solvent (e.g., DMF, Dichloromethane) to a concentration of approximately 0.1-0.2 M. Add the desired amine (1.0-1.2 eq).

  • Base Addition and Cooling: Add a non-nucleophilic base, typically DIPEA (Diisopropylethylamine, 2.0-3.0 eq). Cool the reaction mixture to 0 °C in an ice bath.

  • Activator Addition: In a separate vial, dissolve HATU (1.1-1.3 eq) in a small amount of the reaction solvent. Add this solution dropwise to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOAt-Mediated Coupling (Cost-Effective Alternative)

This protocol is a viable alternative, particularly for larger-scale reactions where cost is a consideration.

dot

Method

Application Note: 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Executive Summary & Physicochemical Rationale In modern medicinal chemistry, the strategic incorporation of conformationally restricted, fluorinated building blocks is a proven tactic to enhance both the pharmacodynamic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

In modern medicinal chemistry, the strategic incorporation of conformationally restricted, fluorinated building blocks is a proven tactic to enhance both the pharmacodynamic and pharmacokinetic profiles of lead compounds. 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1402232-85-2) represents a highly versatile, privileged scaffold designed specifically for these optimization efforts [1].

The utility of this building block is driven by two synergistic structural features:

  • Cyclopropane-Induced Rigidity: The cyclopropane ring locks the dihedral angle of the attached functional groups. When incorporated into a drug molecule (e.g., as a carboxamide), this sp3-rich quaternary center restricts conformational flexibility. This pre-organization minimizes the entropic penalty upon target binding, frequently resulting in a significant boost to binding affinity compared to flexible acyclic analogs.

  • 3-Fluoropyridine Modulation: The highly electronegative fluorine atom at the 3-position serves multiple purposes. First, it exerts a strong inductive effect that lowers the pKa of the adjacent pyridine nitrogen, which can mitigate hERG toxicity liabilities and improve membrane permeability. Second, the C-F bond blocks cytochrome P450-mediated oxidation at a metabolically vulnerable position. Finally, the steric and stereoelectronic repulsion between the 3-fluoro substituent and the carbonyl oxygen of the carboxylic acid dictates a highly specific preferred conformation, which can be exploited to perfectly vector substituents into deep receptor binding pockets[2].

Target Application: Orexin Receptor Antagonists

The pharmacological value of fluoropyridyl-cyclopropane derivatives is best exemplified by the discovery of Lemborexant (E2006), a dual orexin receptor antagonist (DORA) used for the treatment of insomnia [3].

During the optimization of orexin antagonists, researchers discovered that replacing a flexible linker with a conformationally restricted cyclopropanecarboxamide core drastically improved both potency and oral efficacy. While E2006 utilizes a 5-fluoropyridin-2-yl isomer, the 3-fluoropyridin-2-yl analog provides a critical vector for Structure-Activity Relationship (SAR) exploration. The 3-fluoro substitution alters the spatial orientation of the core due to dipole-dipole interactions with the amide carbonyl, offering a unique trajectory to probe the OX1R and OX2R binding sites.

OrexinPathway Orexin Orexin Neuropeptides (OX-A, OX-B) Receptor Orexin Receptors (OX1R / OX2R) Orexin->Receptor Agonism Antag Antagonist (e.g., E2006 analog) (Fluoropyridine-cyclopropane core) Antag->Receptor Competitive Inhibition Sleep Sleep Induction (Therapeutic Effect) Antag->Sleep Promotes Gq Gq Protein Activation Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Calcium Release PLC->Ca Wake Wakefulness & Arousal Ca->Wake

Mechanism of action for Orexin Receptor Antagonists utilizing the fluoropyridine-cyclopropane core.

Data Presentation: Properties & Optimization

To effectively utilize this building block, one must account for the steric hindrance introduced by the quaternary carbon of the cyclopropane ring. Standard amide coupling reagents often fail to produce acceptable yields.

Table 1: Physicochemical Properties of the Building Block
PropertyValue / Description
Chemical Name 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
CAS Number 1402232-85-2
Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
Physical State Solid (Requires storage at 2-8°C for long-term stability)
Table 2: Optimization of Amide Coupling Conditions

Reaction: 1 eq Acid, 1.2 eq Amine, Base, Solvent, RT.

EntryCoupling ReagentBaseSolventTimeYield (%)Causality / Observation
1EDC / HOBtDIPEADMF24 h< 20%Sluggish reaction due to severe steric hindrance at the quaternary α-carbon.
2T3P (50% in EtOAc)Et3NEtOAc12 h45%Moderate yield; requires elevated temperatures (reflux) to drive completion.
3HATU DIPEA DMF 4 h > 85% Optimal. The highly reactive 7-azabenzotriazole leaving group overcomes steric bulk.

Experimental Workflows & Protocols

The following protocol details the optimized, self-validating methodology for generating a library of 1-(3-fluoropyridin-2-yl)cyclopropanecarboxamides using high-throughput parallel synthesis.

SyntheticWorkflow BB 1-(3-Fluoropyridin-2-yl) cyclopropane-1-carboxylic acid Act Carboxylate Activation (HATU / DIPEA / DMF) BB->Act Step 1: Activation Coupling Amide Bond Formation (RT, 2-12 h) Act->Coupling Step 2: Addition Amine Diverse Amines (R-NH2) Amine->Coupling Step 2: Addition Purif Purification & QC (Prep-HPLC, LC-MS, NMR) Coupling->Purif Step 3: Workup Lib Target Library (Carboxamide Derivatives) Purif->Lib Step 4: Validation

Workflow for the parallel synthesis of target carboxamide libraries from the building block.

Protocol: High-Yield Amide Coupling at a Quaternary Center

Objective: Synthesize diverse carboxamide derivatives while overcoming the steric hindrance of the cyclopropane ring.

Materials:

  • 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (0.5 mmol scale)

  • Primary or secondary amine (0.6 mmol, 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.6 mmol, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Methodology:

  • Pre-Activation (Crucial Step): In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve the carboxylic acid (0.5 mmol) in anhydrous DMF (3.0 mL). Add DIPEA (1.5 mmol).

    • Expert Insight: Using a non-nucleophilic base like DIPEA prevents unwanted side reactions.

  • Active Ester Formation: Add HATU (0.6 mmol) in one portion. Stir the mixture at room temperature for 15–20 minutes.

    • Expert Insight: Do not add the amine immediately. The steric bulk of the cyclopropane ring means the formation of the highly reactive HOAt-active ester is the rate-limiting step. Allowing 15 minutes ensures complete activation before the amine is introduced.

  • Amine Addition: Add the desired amine (0.6 mmol) to the activated mixture. If the amine is a hydrochloride salt, add an additional 1.2 eq of DIPEA to neutralize it.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Expected Readout: Disappearance of the acid mass (m/z 182 [M+H]+) and appearance of the product mass. If unreacted acid remains, continue stirring for up to 12 hours.

  • Quench and Extraction: Once complete, quench the reaction by adding 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine (10 mL).

    • Expert Insight: DMF is highly miscible with water, but LiCl washes drastically improve the partitioning of DMF into the aqueous phase, preventing baseline disturbances during subsequent NMR or Prep-HPLC purification.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue via reverse-phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the pure 1-(3-fluoropyridin-2-yl)cyclopropanecarboxamide.

References

  • Uslaner, J. M., et al. "Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist." Journal of Medicinal Chemistry, 2015, 58(11), 4648-4664. Available at:[Link]

Application

Application Note: Incorporating 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic Acid into Peptide Synthesis

Target Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and peptide therapeutics. Introduction & Mechanistic Rationale The incorporation of non-canonical building blocks into p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and peptide therapeutics.

Introduction & Mechanistic Rationale

The incorporation of non-canonical building blocks into peptide sequences is a cornerstone strategy for overcoming the inherent pharmacokinetic limitations of peptide therapeutics. 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is a highly specialized, bifunctional modifier designed for N-terminal capping or orthogonal side-chain derivatization.

The utility of this molecule is driven by two distinct structural features:

  • Conformational Pre-organization via the Cyclopropane Core: The sp³-hybridized cyclopropane ring imposes severe steric constraints. Driven by the Thorpe-Ingold effect, the compressed internal bond angles (~60°) force the external substituents (the carbonyl and the fluoropyridine group) into close proximity[1]. When coupled to a peptide, this steric bulk effectively shields the adjacent amide bond from recognition and hydrolysis by circulating exopeptidases.

  • Electronic Modulation via Fluorination: Unsubstituted pyridine is basic (pKa ~5.2) and readily protonates at physiological pH, which can hinder membrane permeability. The introduction of a highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I effect), drastically lowering the basicity of the adjacent pyridine nitrogen to a pKa of 2.97[2][3]. Consequently, the pyridine ring remains strictly unprotonated at pH 7.4. This localized lipophilicity enhances passive membrane permeability (e.g., blood-brain barrier penetration) and mitigates the hERG channel liabilities often associated with positively charged basic amines.

Physicochemical Profiling

Understanding the physicochemical parameters of this building block is critical for predicting its behavior during Solid-Phase Peptide Synthesis (SPPS) and its ultimate effect on the peptide drug candidate.

ParameterValueMechanistic Implication
Molecular Weight 181.16 g/mol Adds minimal mass, maintaining the peptide within the optimal therapeutic size range.
pKa (Pyridine Nitrogen) 2.97[3]Remains unprotonated at physiological pH (7.4), eliminating unwanted positive charges.
Hydrogen Bond Acceptors 3 (N, F, C=O)Preserves the ability to participate in target-receptor dipole interactions.
Steric Profile 1,1-disubstituted (Quaternary)High steric hindrance; requires highly efficient coupling reagents (e.g., HATU) to overcome the activation energy barrier[1][4].
Appearance Clear yellow liquid/solidStable at room temperature; easily solubilized in standard SPPS solvents (DMF, NMP)[2].

Experimental Protocols: Self-Validating Systems

Because 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid features a sterically demanding quaternary α-carbon, standard coupling reagents (like HBTU or DIC/HOBt) often result in sluggish kinetics and incomplete acylation. The protocols below mandate the use of HATU . The 7-aza nitrogen of HATU provides a critical neighboring group effect that accelerates the formation of the active HOAt ester, overcoming the steric barrier of the cyclopropane ring[4].

Protocol A: N-Terminal Capping on Solid Support

Objective: Covalently attach the building block to the N-terminal primary amine of a resin-bound peptide.

  • Fmoc Deprotection & Validation: Treat the resin-bound peptide with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min). Self-Validation: Perform a Kaiser (ninhydrin) test. A deep blue color confirms the presence of a free primary amine.

  • Activation Complex Formation: In a clean vial, dissolve 3.0 equivalents of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid and 2.9 equivalents of HATU in anhydrous DMF (to achieve a 0.2 M concentration).

    • Expert Insight: Using a slight deficit of HATU (2.9 eq) relative to the carboxylic acid (3.0 eq) is critical. Hindered acids activate slowly; excess HATU can react directly with the peptide's free amine, resulting in irreversible guanidinylation (chain termination).

  • Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation vial. A color change to pale yellow indicates active ester formation. Pre-activate for 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 3 hours.

  • Self-Validation (Critical Step): Perform a second Kaiser test. A yellow (negative) result indicates >95% coupling efficiency. If the beads are slightly green or blue, repeat steps 2–4 before proceeding.

  • Global Cleavage: Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to release the fully capped peptide.

Protocol B: Orthogonal Side-Chain Derivatization (Lysine Modification)

Objective: Attach the building block to a specific Lysine side chain to create a lipophilic branch, mimicking lipidated peptide architectures.

  • Sequence Assembly: Synthesize the peptide backbone using an orthogonally protected lysine, such as Fmoc-Lys(Mtt)-OH.

  • Selective Deprotection: Treat the resin with 1% TFA in DCM (10 × 2 mins).

    • Expert Insight: The Mtt (4-methyltrityl) group is exquisitely acid-labile. 1% TFA selectively removes Mtt without prematurely cleaving the peptide from standard Wang/Rink Amide resins or removing standard t-Bu/Trt protecting groups.

  • Neutralization: Wash the resin with 5% DIPEA in DMF (3 × 2 mins) to neutralize the TFA salt, liberating the ε-amine for coupling.

  • Coupling & Validation: Apply the HATU/DIPEA activation strategy described in Protocol A. Extend the coupling time to 3–4 hours, as secondary structure constraints on the resin-bound peptide can restrict access to the side chain. Confirm completion via a micro-cleavage and LC-MS analysis.

Visualizations

The following diagrams illustrate the synthetic workflow and the mechanistic advantages of incorporating this building block.

SPPS_Workflow A Fmoc-Peptide-Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B C Kaiser Test (Positive) B->C D Coupling: Fluoropyridyl-Cyclopropane + HATU/DIPEA C->D Free N-terminus E Kaiser Test (Negative) D->E E->D If Positive (Re-couple) F Global Cleavage (TFA/Scavengers) E->F Capping Complete G LC-MS Validation & Purification F->G

Caption: Workflow for N-terminal capping using 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid.

PK_Pathway Start Peptide Drug Candidate Uncapped Standard N-Terminus (Primary Amine) Start->Uncapped Capped N-Terminus Capped with Fluoropyridyl-Cyclopropane Start->Capped Degradation Rapid Exopeptidase Degradation Uncapped->Degradation Stability Steric Shielding by Cyclopropane Core Capped->Stability Lipophilicity Increased Lipophilicity (Unprotonated Pyridine) Capped->Lipophilicity Clearance High Renal Clearance & Low BBB Penetration Degradation->Clearance Efficacy Extended Plasma Half-Life & Enhanced Target Engagement Stability->Efficacy Lipophilicity->Efficacy

Caption: Mechanistic pathway illustrating pharmacokinetic improvements via fluoropyridyl-cyclopropane capping.

References

  • ResearchGate. "Synthesis of transcellular PDC". Available at:[Link][4]

  • National Institutes of Health (NIH). "A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks". Available at:[Link][1]

Sources

Method

Application Note: Decarboxylative Cross-Coupling Strategies for 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic Acid in Drug Discovery

Executive Summary The incorporation of sp3-rich, conformationally restricted motifs is a cornerstone of modern drug design. The 1-heteroarylcyclopropyl group serves as an excellent bioisostere for gem-dimethyl and planar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp3-rich, conformationally restricted motifs is a cornerstone of modern drug design. The 1-heteroarylcyclopropyl group serves as an excellent bioisostere for gem-dimethyl and planar aryl groups, offering improved metabolic stability and desirable physicochemical properties. 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is a highly valued, commercially available building block[1] used to install this exact motif.

While decarboxylative cross-coupling (DCC) has revolutionized C(sp3)–C(sp2) bond formation[2], tertiary carboxylic acids present a formidable synthetic challenge. This application note details two state-of-the-art, field-proven methodologies to successfully cross-couple this specific tertiary acid with aryl halides: Dual Metallaphotoredox Catalysis (using the free acid) and Reductive Cross-Coupling (via a Redox-Active Ester).

Mechanistic Rationale & Substrate Analysis

Cross-coupling a fully substituted (tertiary) cyclopropanecarboxylic acid requires overcoming two primary energy barriers:

  • Steric Hindrance at the C(sp3) Radical : Generating a tertiary radical and capturing it with a transition metal is sterically demanding.

  • Competitive C–O Bond Formation : In standard Nickel-bipyridyl catalyzed photoredox couplings, the inner-sphere reductive elimination of a bulky tertiary radical to form a C–C bond has a prohibitively high energy barrier. Consequently, the reaction defaults to C–O bond formation, yielding undesired ester byproducts[3].

The Substrate Advantage : The 3-fluoropyridin-2-yl group plays a critical mechanistic role. The pyridine ring stabilizes the adjacent tertiary cyclopropyl radical via conjugation, preventing the rapid ring-opening typically observed in unsubstituted cyclopropyl radicals. Furthermore, the highly electronegative 3-fluoro substituent lowers the basicity of the pyridine nitrogen, mitigating the risk of catalyst poisoning through irreversible coordination to the Nickel center.

To achieve successful C–C coupling, we deploy two distinct strategies:

  • Method A : Utilizing Ni(TMHD)₂ (TMHD = 2,2,6,6-tetramethyl-3,5-heptanedionate) instead of bipyridyl ligands. The diketonate ligand significantly lowers the barrier for C–C reductive elimination, unlocking the direct coupling of the free tertiary acid[3].

  • Method B : Pre-activating the acid into an N-hydroxyphthalimide (NHP) ester . This Redox-Active Ester (RAE) dramatically lowers the reduction potential, allowing for a highly robust, light-free reductive cross-coupling using a Ni/Zn/TMSCl system[4].

Protocol A: Dual Metallaphotoredox Decarboxylative Cross-Coupling

This method allows for the direct use of the free carboxylic acid, avoiding pre-activation steps. It relies on the synergistic cycle between an Iridium photocatalyst and a tailored Nickel diketonate complex.

PhotoredoxCycle Ir_PC Ir(III) Photocatalyst (Ground State) Ir_Excited *Ir(III) Photocatalyst (Excited State) Ir_PC->Ir_Excited Visible Light Ir_Reduced Ir(II) Reduced State Ir_Excited->Ir_Reduced SET Oxidation Ir_Reduced->Ir_PC SET Reduction Acid 1-(3-Fluoropyridin-2-yl) cyclopropane-1-carboxylate Radical Tertiary Cyclopropyl Radical (-CO2) Acid->Radical -CO2 Ni_III Ar-Ni(III)-Alkyl (Radical Capture) Radical->Ni_III Ni_0 Ni(0)(TMHD)2 Active Catalyst Ni_II_Ar Ar-Ni(II)-X (Oxidative Addition) Ni_0->Ni_II_Ar + Ar-X Ni_II_Ar->Ni_III + Radical Ni_I Ni(I) Complex (Post-Reductive Elimination) Ni_III->Ni_I Product Cross-Coupled Product (Csp2-Csp3 Bond) Ni_III->Product Reductive Elimination Ni_I->Ni_0 + Ir(II) ArylHalide Aryl Halide (Ar-X) ArylHalide->Ni_II_Ar

Dual Ir/Ni metallaphotoredox catalytic cycle for tertiary acid cross-coupling.

Step-by-Step Methodology

Reagents:

  • 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (1.5 equiv, 0.75 mmol)

  • Aryl Halide (1.0 equiv, 0.50 mmol)

  • Ni(TMHD)₂ (10 mol%, 0.05 mmol) *[Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆ (1 mol%, 0.005 mmol)

  • Cs₂CO₃ (2.0 equiv, 1.0 mmol)

  • Anhydrous DMF (0.1 M, 5.0 mL)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the carboxylic acid, aryl halide (if solid), Ni(TMHD)₂, Ir-photocatalyst, and Cs₂CO₃ to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF. If the aryl halide is a liquid, add it via micropipette at this stage. Seal the vial with a PTFE-lined septum cap.

  • Degassing (Critical Step): Remove the vial from the glovebox. Sparge the mixture with ultra-pure Argon for 15 minutes.

    • Self-Validation Checkpoint: The solution should appear pale green/yellow. Any immediate darkening before light exposure indicates oxygen contamination or premature catalyst degradation.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously (800 rpm) under irradiation for 24 hours. Maintain the reaction temperature at 25 °C using a cooling fan.

    • Self-Validation Checkpoint: Within 30 minutes of irradiation, the solution must transition to a deep red/brown color, confirming the generation of the active low-valent Nickel species. Monitor CO₂ gas evolution (visible micro-bubbles).

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with 5% aqueous LiCl (3 × 10 mL) to remove DMF. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling via RAEs

For laboratories lacking specialized photoreactors, or when scaling up, the Redox-Active Ester (RAE) approach is highly recommended. Pre-activating the acid into an NHP ester enables a robust, light-free reductive coupling using Zinc dust as the terminal reductant[4].

RAEWorkflow Acid 1-(3-Fluoropyridin-2-yl) cyclopropane-1-carboxylic acid RAE Redox-Active Ester (RAE) (NHP Ester) Acid->RAE DIC, DMAP, NHPI DCM, rt, 2h Product Cross-Coupled Product (1-Arylcyclopropylpyridine) RAE->Product NiCl2·glyme, dtbbpy Zn, TMSCl, Ar-X DMA, rt, 2h

Two-step workflow for the synthesis and reductive cross-coupling of NHP esters.

Step-by-Step Methodology

Step 1: RAE Synthesis

  • Dissolve 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (1.0 equiv, 5.0 mmol) and N-hydroxyphthalimide (NHPI) (1.1 equiv, 5.5 mmol) in anhydrous DCM (25 mL).

  • Add DMAP (0.1 equiv, 0.5 mmol) followed by dropwise addition of N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv, 5.5 mmol) at 0 °C.

  • Warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The NHP ester will appear as a highly UV-active, pale yellow spot. LC-MS will confirm the mass [M+NHPI-H₂O+H]⁺.

  • Filter the precipitated diisopropylurea through a Celite pad. Concentrate the filtrate and recrystallize from EtOH to yield the pure RAE.

Step 2: Reductive Cross-Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add the RAE (1.5 equiv, 0.75 mmol), Aryl Halide (1.0 equiv, 0.5 mmol), NiCl₂·glyme (10 mol%, 0.05 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%, 0.05 mmol), and activated Zinc dust (2.0 equiv, 1.0 mmol).

  • Solvent & Additive: Evacuate and backfill with Argon (3x). Add anhydrous DMA (2.5 mL, 0.2 M). Add Chlorotrimethylsilane (TMSCl) (0.5 equiv, 0.25 mmol) via microsyringe.

    • Causality Note: TMSCl is absolutely critical. It activates the surface of the Zinc dust and directly facilitates the reduction of the NHP ester to generate the tertiary alkyl radical[4].

    • Self-Validation Checkpoint: Upon addition of TMSCl, the reaction mixture will rapidly change from pale green to a deep, dark red/purple, indicating successful reduction to the active Ni(0) species.

  • Execution: Stir vigorously at room temperature for 2 to 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Filter through Celite, extract with EtOAc (3 × 15 mL), wash with brine, dry over MgSO₄, and purify via flash chromatography.

Comparative Data & Substrate Scope

To assist in selecting the optimal protocol for your specific drug development pipeline, the quantitative parameters and substrate compatibilities are summarized below.

Table 1: Comparison of Cross-Coupling Strategies for Tertiary Cyclopropanecarboxylic Acids

ParameterMethod A: Metallaphotoredox (Ni(TMHD)₂)Method B: RAE Reductive Coupling (Ni/Zn)
Pre-activation Required? No (Direct Free Acid)Yes (1-step NHP ester synthesis)
Catalyst System Ir(dF-CF₃-ppy)₂ / Ni(TMHD)₂NiCl₂·glyme / dtbbpy
Terminal Reductant Light + Amine/Base (Sacrificial)Zinc Dust + TMSCl
Reaction Time 24 hours2 - 4 hours
Scalability Moderate (Limited by light penetration)High (Standard batch reactor compatible)
C–O Byproduct Risk Low (Suppressed by TMHD ligand)None (RAE mechanism prevents esterification)

Table 2: Substrate Scope & Expected Compatibility

Aryl Halide TypeMethod A Expected YieldMethod B Expected YieldCompatibility Notes
Electron-Deficient Aryl Bromides 65 - 80%70 - 85%Excellent compatibility in both methods.
Electron-Rich Aryl Bromides 40 - 55%60 - 75%Method B is superior; electron-rich halides undergo slower oxidative addition in Method A.
Heteroaryl Bromides (e.g., Pyridines) 50 - 65%55 - 70%Both methods tolerate basic nitrogens well.
Aryl Iodides 60 - 75%75 - 90%Aryl iodides are the preferred electrophile for Method B (faster reaction times).
Aryl Chlorides < 10%< 20%Generally unreactive without specialized phosphine ligands.

References

  • Source: Volochem.
  • Source: National Institutes of Health (PMC)
  • Unlocking Tertiary Acids for Metallaphotoredox C(sp2)–C(sp3)
  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid

Welcome to the technical support center for the synthesis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The conformational rigidity and metabolic stability imparted by the fluorinated pyridyl-cyclopropane motif make this compound a valuable building block in modern drug discovery.[1] This guide synthesizes established literature protocols and field-proven insights to provide a comprehensive resource for your laboratory work.

Overview of Synthetic Strategies

The synthesis of the target molecule, while seemingly straightforward, involves several critical transformations where yield can be compromised. The overall strategy generally involves two main approaches:

  • "Pyridine First" Approach: Beginning with a pre-functionalized 3-fluoropyridine and subsequently constructing the cyclopropanecarboxylic acid moiety at the 2-position.

  • "Cyclopropane First" Approach: Constructing a cyclopropane precursor that is later coupled or used to form the pyridine ring.

The "Pyridine First" approach is more common and typically involves the cyclopropanation of a suitable 2-substituted-3-fluoropyridine derivative. This guide will focus primarily on troubleshooting this more prevalent pathway.

Synthetic_Pathways cluster_0 Route A: Nitrile Precursor cluster_1 Route B: Alkene Precursor 3-Fluoro-2-cyanopyridine 3-Fluoro-2-cyanopyridine Cyclopropanation Cyclopropanation 3-Fluoro-2-cyanopyridine->Cyclopropanation 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile Cyclopropanation->1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile Hydrolysis_A Hydrolysis 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile->Hydrolysis_A Target_Molecule 1-(3-Fluoropyridin-2-yl) cyclopropane-1-carboxylic acid Hydrolysis_A->Target_Molecule 3-Fluoro-2-vinylpyridine 3-Fluoro-2-vinylpyridine Cyclopropanation_B Cyclopropanation 3-Fluoro-2-vinylpyridine->Cyclopropanation_B Intermediate_Ester Cyclopropane Ester Cyclopropanation_B->Intermediate_Ester Hydrolysis_B Hydrolysis Intermediate_Ester->Hydrolysis_B Hydrolysis_B->Target_Molecule caption Fig 1. Common synthetic routes to the target molecule.

Caption: Fig 1. Common synthetic routes to the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that can arise during the synthesis, organized by the key reaction stages.

Part A: The 3-Fluoropyridine Core & Precursor Synthesis

Q1: My yield for the synthesis of the 2-substituted-3-fluoropyridine precursor is low. What are the common pitfalls?

A1: Low yields often stem from issues with regioselectivity or side reactions during the functionalization of the pyridine ring.

  • For SNAr (Halex) Reactions: If you are preparing a 2-cyano or 2-chloro-3-fluoropyridine from a corresponding di-halo or nitro precursor, incomplete reaction and side reactions are common.[2]

    • Moisture is Critical: The presence of water is highly detrimental, leading to the formation of 3-fluoro-2-hydroxypyridine as a major byproduct.[2] Ensure all solvents (e.g., DMSO, DMF) are anhydrous and glassware is flame-dried.

    • Fluoride Source Reactivity: The reactivity of the fluoride source is paramount. Spray-dried potassium fluoride (KF) is often superior due to its high surface area.[2]

    • Temperature Control: While high temperatures are needed to drive the reaction, excessive heat can cause decomposition. Monitor the reaction closely and consider a temperature optimization study.

  • For Directed ortho-Lithiation (DoM): If you are functionalizing 3-fluoropyridine directly, the regioselectivity of the lithiation is key.

    • Directing Groups: Without a directing group, lithiation of 3-fluoropyridine can be unselective. Often, it's more effective to start with a material like 5-bromo-2-fluoropyridine, where lithiation can be directed to a specific position before further functionalization.[3]

    • Temperature: These reactions must be kept cold (typically -78 °C) to prevent rearrangement or decomposition of the lithiated intermediate.

Part B: The Cyclopropanation Step

The construction of the cyclopropane ring is arguably the most challenging step. The choice of method and careful control of reaction parameters are essential for high yields.

Q2: I'm attempting a Kulinkovich-Szymoniak cyclopropanation on 3-fluoro-2-cyanopyridine and getting low yields of the desired cyclopropylamine, along with a major ketone byproduct. How can I fix this?

A2: This is a classic issue in the Kulinkovich-Szymoniak reaction with nitrile substrates. The formation of a pyridyl ethyl ketone is a known major side reaction.[4]

  • Cause of Byproduct: The ketone arises from the Grignard reagent adding to the nitrile before the titanacyclopropane has a chance to react.

  • Optimization Strategy:

    • Modulate Grignard Reactivity: The reactivity of the Grignard reagent (e.g., EtMgBr) can be tempered. The addition of a coordinating ether like bis[2-(N,N-dimethylamino)ethyl] ether has been shown to improve yields significantly.[4]

    • Simultaneous Addition: Instead of adding the Grignard to a mixture of the nitrile and titanium catalyst, a "one-pot" approach involving the simultaneous, slow addition of both the nitrile and the Grignard reagent to the titanium catalyst solution can dramatically suppress byproduct formation.[4]

    • Choice of Catalyst: While titanium(IV) isopropoxide is common, using titanium(IV) tetramethoxide has been reported to minimize side product formation in some Kulinkovich reactions.[5]

Kulinkovich_Mechanism Grignard EtMgBr Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane Side_Pathway Side Reaction Grignard->Side_Pathway Direct Addition Titanium Ti(OiPr)4 Titanium->Titanacyclopropane Desired_Pathway Desired Cyclopropanation Titanacyclopropane->Desired_Pathway Cyclopropylamine Intermediate Cyclopropylamine Desired_Pathway->Cyclopropylamine Ketone_Byproduct Pyridyl Ethyl Ketone Byproduct Side_Pathway->Ketone_Byproduct Nitrile Nitrile Nitrile->Side_Pathway caption Fig 2. Competing pathways in the Kulinkovich-Szymoniak reaction.

Caption: Fig 2. Competing pathways in the Kulinkovich-Szymoniak reaction.

Q3: My Simmons-Smith cyclopropanation of a 2-alkenyl-3-fluoropyridine precursor is sluggish and gives poor conversion. How can I improve it?

A3: Low reactivity in Simmons-Smith reactions is a frequent problem, often related to the activation of the zinc reagent.

  • Zinc Activation: The quality and activation of the zinc are crucial.[6]

    • Fresh Zinc-Copper Couple: Prepare the Zn-Cu couple immediately before use. Washing zinc dust with HCl to remove the oxide layer, followed by treatment with copper(II) sulfate, is a standard procedure.

    • Ultrasound: Using an ultrasonic bath during the reaction can significantly enhance the activation of the zinc surface and improve reaction rates.[6][7]

  • Reagent Choice (Furukawa Modification): The classic Zn-Cu couple with diiodomethane can be inconsistent. Using diethylzinc (Et₂Zn) with CH₂I₂ (the Furukawa modification) often provides more reproducible and higher yields, as it generates the active carbenoid more reliably.[6][8]

  • Solvent Choice: The reaction is typically run in ethers like diethyl ether or THF. Ensure the solvent is anhydrous.

  • Temperature: While often run at room temperature or with gentle reflux, some substrates may benefit from careful heating. However, monitor for decomposition.

Table 1: Comparison of Common Cyclopropanation Methods

MethodTypical PrecursorKey ReagentsCommon IssuesMitigation Strategies
Kulinkovich-Szymoniak 2-Cyano- or 2-Ester-pyridineGrignard (e.g., EtMgBr), Ti(OiPr)₄Ketone byproduct formation from nitrile addition.[4]Modulate Grignard reactivity (additives), slow simultaneous addition.[4]
Simmons-Smith 2-Alkenyl-pyridineZn-Cu couple, CH₂I₂Low reactivity, inconsistent zinc activation.[6]Use freshly prepared/activated zinc, ultrasound, or switch to Furukawa modification (Et₂Zn).[6][8]
Corey-Chaykovsky 2-Alkenyl-pyridineDimethylsulfoxonium methylideRing-opening of the heterocyclic ring as a side reaction.[9]Careful control of temperature and stoichiometry.
Part C: Final Hydrolysis to the Carboxylic Acid

Q4: The final hydrolysis of my 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile is slow and requires harsh conditions, leading to product degradation. Are there better methods?

A4: Hydrolysis of sterically hindered nitriles, especially on an electron-deficient pyridine ring, can be challenging. Both acidic and basic conditions can require prolonged heating, which risks side reactions.

  • Acid Hydrolysis:

    • Conditions: Typically requires heating under reflux with strong acids like concentrated HCl or H₂SO₄.[10][11]

    • Problem: Prolonged heating can lead to decomposition or unwanted side reactions on the pyridine ring.

    • Optimization: Use a co-solvent like dioxane or acetic acid to improve solubility. Monitor the reaction carefully by TLC or LC-MS and stop as soon as the starting material is consumed.

  • Base Hydrolysis:

    • Conditions: Refluxing with NaOH or KOH solution is common.[10] This initially forms the carboxylate salt.

    • Problem: The intermediate amide can be resistant to further hydrolysis.

    • Optimization: Consider using phase-transfer catalysis to accelerate the reaction.[12] After the reaction, a careful acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and precipitate the final product.[10]

  • Alternative Milder Conditions:

    • Hydrogen Peroxide/Base: Using hydrogen peroxide under basic conditions (e.g., with NaOH or KOH in DMSO) can sometimes facilitate hydrolysis under milder conditions than refluxing in strong acid or base.

Troubleshooting_Flowchart Check_Method Which Method? Kulinkovich Kulinkovich-Szymoniak Check_Method->Kulinkovich Simmons_Smith Simmons-Smith Check_Method->Simmons_Smith Other Other Check_Method->Other Kulinkovich_Issue Major Ketone Byproduct? Kulinkovich->Kulinkovich_Issue SS_Issue Sluggish/Incomplete Reaction? Simmons_Smith->SS_Issue End Consult Further Literature Other->End Kulinkovich_Yes Yes Kulinkovich_Issue->Kulinkovich_Yes Kulinkovich_No No (Low Conversion) Kulinkovich_Issue->Kulinkovich_No Kulinkovich_Sol_1 Use Slow, Simultaneous Addition of Reagents Kulinkovich_Yes->Kulinkovich_Sol_1 Kulinkovich_Sol_2 Add Coordinating Ether (e.g., bis-DMEA) Kulinkovich_Yes->Kulinkovich_Sol_2 Kulinkovich_Sol_3 Optimize Catalyst/Temp Kulinkovich_No->Kulinkovich_Sol_3 SS_Yes Yes SS_Issue->SS_Yes SS_Sol_1 Ensure Zn is Freshly Activated (Use Ultrasound) SS_Yes->SS_Sol_1 SS_Sol_2 Switch to Furukawa (Et2Zn + CH2I2) SS_Yes->SS_Sol_2 SS_Sol_3 Check Solvent Anhydrous SS_Yes->SS_Sol_3

Caption: Fig 3. Troubleshooting flowchart for the cyclopropanation step.

Optimized Experimental Protocols

The following are generalized protocols that incorporate many of the optimization strategies discussed. Note: These should be adapted and optimized for your specific substrate and scale. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Improved Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is adapted for an electron-deficient alkene substrate like a 2-alkenyl-3-fluoropyridine.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, add the 2-alkenyl-3-fluoropyridine (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethylzinc (Et₂Zn, 1.5-2.0 equiv, typically as a 1.0 M solution in hexanes) dropwise via syringe. Following this, add diiodomethane (CH₂I₂, 1.5-2.0 equiv) dropwise at a rate that maintains the internal temperature below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Stir for 30 minutes. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Robust Two-Step Nitrile Hydrolysis

This protocol uses basic hydrolysis followed by acidification, which can be more effective for hindered nitriles than direct acid hydrolysis.

  • Base Hydrolysis: In a round-bottom flask equipped with a reflux condenser, dissolve the 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile (1.0 equiv) in ethanol or dioxane. Add a 20-30% aqueous solution of sodium hydroxide (5-10 equiv).

  • Heating: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. Monitor the disappearance of the starting material and the intermediate amide by TLC or LC-MS.

  • Cooling & Acidification: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid (HCl) until the pH is ~1-2. A precipitate of the carboxylic acid should form.

  • Isolation: Stir the cold slurry for 1 hour. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water and then a small amount of a non-polar solvent (e.g., hexane or cold ether) to remove impurities. Dry the product under vacuum. If necessary, the product can be recrystallized.

References

  • ACS Publications. (2012, April 18). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Retrieved from [Link]

  • PubMed. (2018, February 15). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Retrieved from [Link]

  • Organic Syntheses. (2021, August 11). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. Retrieved from [Link]

  • ACS Publications. (2003, March 20). Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. Retrieved from [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions between 4-pyrimidones and sulphur ylides; cyclopropanation and ring opening reactions. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

Sources

Optimization

troubleshooting poor solubility of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid in organic solvents

Technical Support Center: 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid Welcome to the technical support guide for 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (F-CPCA). This resource is designed for r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid

Welcome to the technical support guide for 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (F-CPCA). This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome the common challenge of its poor solubility in organic solvents. Here, we delve into the underlying scientific principles governing its solubility and provide actionable, step-by-step troubleshooting protocols to ensure your experimental success.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental reasons behind the solubility challenges associated with F-CPCA.

Q1: What are the structural features of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid that contribute to its poor solubility?

A1: The solubility behavior of F-CPCA is dictated by a combination of its distinct structural motifs: the carboxylic acid, the fluoropyridine ring, and the cyclopropane ring.[1]

  • Polarity and Hydrogen Bonding: The molecule possesses both a hydrogen bond donor (the carboxylic acid -OH) and hydrogen bond acceptors (the carboxylic acid C=O and the pyridine nitrogen). This allows for strong intermolecular hydrogen bonding between F-CPCA molecules in the solid state, leading to high crystal lattice energy that must be overcome for dissolution.

  • Amphoteric Nature: The presence of the acidic carboxylic acid group and the basic pyridine nitrogen makes the molecule's overall polarity highly dependent on its environment.[2]

  • Fluorine's Influence: The electron-withdrawing fluorine atom impacts the basicity of the pyridine nitrogen and the overall electronic distribution of the molecule, which can affect its interactions with solvents.[3][4] The fluorine atom can also increase the hydrophobicity of that portion of the molecule.[5]

  • Rigid Structure: The cyclopropane ring introduces conformational rigidity to the molecule.[1]

Q2: Why is F-CPCA insoluble in nonpolar solvents like hexanes or toluene?

A2: This is a classic example of the "like dissolves like" principle.[2] F-CPCA is a polar molecule due to its carboxylic acid and fluoropyridine groups. Nonpolar solvents lack the ability to form the strong dipole-dipole interactions or hydrogen bonds necessary to break the strong intermolecular forces holding the F-CPCA crystal lattice together.

Q3: I observe only partial solubility in polar aprotic solvents like DMSO or DMF. Why is that?

A3: While polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can act as hydrogen bond acceptors and engage in dipole-dipole interactions, the dissolution process can still be challenging.[2] The high crystal lattice energy of F-CPCA may require significant energy input (e.g., heating) to fully overcome. Additionally, the dissolution rate might be slow, leading to the appearance of a hazy solution or undissolved solid even after extended stirring.[6]

Part 2: Troubleshooting Guide - Practical Solutions for Poor Solubility

This section provides a systematic approach to resolving solubility issues during your experiments.

Issue 1: The compound fails to dissolve in the chosen organic solvent at room temperature.

This is the most common issue. The following workflow provides a logical progression of steps to address this problem.

cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Undissolved F-CPCA in Organic Solvent heating Step 1: Apply Gentle Heating (e.g., 40-60°C) start->heating sonication Step 2: Utilize Sonication heating->sonication If still insoluble end Result: Solubilized F-CPCA heating->end If soluble cosolvent Step 3: Introduce a Co-solvent sonication->cosolvent If still insoluble sonication->end If soluble ph_mod Step 4: Consider pH Modification (if applicable) cosolvent->ph_mod If still insoluble cosolvent->end If soluble derivatization Step 5: Chemical Derivatization (e.g., Ester Formation) ph_mod->derivatization If reaction chemistry allows ph_mod->end If soluble derivatization->end If reaction proceeds

Caption: A stepwise workflow for troubleshooting the poor solubility of F-CPCA.

Step-by-Step Methodologies:

1. Gentle Heating:

  • Rationale: Increasing the temperature provides the energy needed to overcome the crystal lattice forces. For many carboxylic acids, solubility increases with temperature.[7]

  • Protocol:

    • Suspend F-CPCA in your chosen solvent in a flask equipped with a stir bar and a condenser.

    • Gently warm the mixture in a water or oil bath to 40-60°C with continuous stirring.

    • Visually monitor for dissolution.

    • Caution: Ensure this temperature is compatible with the stability of your other reactants and the boiling point of your solvent.

2. Sonication:

  • Rationale: The high-frequency sound waves from a sonicator create micro-cavitations in the solvent, which can help to physically break apart the solid particles and enhance dissolution.

  • Protocol:

    • Place your flask containing the suspension in an ultrasonic bath.

    • Sonicate for 15-30 minute intervals.

    • Check for dissolution between intervals.

3. Co-solvent Systems:

  • Rationale: Using a mixture of solvents can modulate the overall polarity of the medium to better match the solute.[7] A small amount of a highly polar solvent can significantly enhance solubility in a less polar primary solvent.

  • Protocol:

    • In your primary solvent with the suspended F-CPCA, add a co-solvent in small increments (e.g., 5-10% of the total volume).

    • Stir vigorously after each addition.

    • Common co-solvents to consider are DMSO, DMF, or a polar protic solvent like ethanol if compatible with your reaction.[7] The addition of small amounts of water has also been shown to dramatically increase the solubility of some carboxylic acids in organic solvents.[8][9][10]

4. pH Modification/Salt Formation (for Protic or Aqueous-Organic Systems):

  • Rationale: Deprotonating the carboxylic acid to form a carboxylate salt can dramatically increase solubility in polar solvents. This is particularly effective in systems containing water or alcohols.[2][7]

  • Protocol:

    • Suspend F-CPCA in your solvent system.

    • Slowly add a suitable organic or inorganic base (e.g., triethylamine, DBU, or potassium carbonate).

    • Monitor for dissolution. The formation of the salt will likely lead to a clear solution.

    • Caution: Ensure the base is compatible with your desired chemical reaction. For instance, in some coupling reactions, the base is a required reagent.[7]

5. Chemical Derivatization:

  • Rationale: If the carboxylic acid moiety is not essential for the initial reaction step, converting it to a less polar functional group, such as a methyl or ethyl ester, can significantly improve solubility in a wider range of organic solvents.[6]

  • Protocol:

    • This involves a separate synthetic step prior to your main reaction. Standard esterification procedures (e.g., using methanol with a catalytic amount of acid, or a reagent like TMS-diazomethane) can be employed.

    • The resulting ester will likely be much more soluble in solvents like dichloromethane, ethyl acetate, or THF.

Issue 2: The compound dissolves upon heating but precipitates out upon cooling.

This indicates that you have created a supersaturated solution.

  • Solution 1: Maintain Elevated Temperature: If your experimental protocol allows, maintain the reaction at the temperature required to keep the compound in solution.

  • Solution 2: Find a Better Solvent System: This is a strong indication that the chosen solvent is not ideal. Re-evaluate your solvent choice using the troubleshooting steps above, focusing on co-solvent systems that provide stable solubility at your desired reaction temperature.

Part 3: Data & Reference Tables

For your convenience, the following tables summarize key information.

Table 1: Qualitative Solubility of Structurally Similar Pyridine Carboxylic Acids

Solvent ClassSolvent ExamplesExpected Solubility of F-CPCARationale
Nonpolar Hexanes, TolueneInsolubleLacks polarity to overcome intermolecular forces.[6]
Polar Aprotic DMSO, DMF, AcetonitrileSparingly to Soluble (may require heating)Good hydrogen bond acceptors, but high crystal lattice energy can be a barrier.[6][11]
Polar Protic Methanol, Ethanol, WaterSparingly to Soluble (pH-dependent)Can act as both H-bond donors and acceptors. Solubility can be enhanced by pH adjustment.[12]
Ethers Diethyl ether, THFSparingly SolubleModerate polarity, may be insufficient for complete dissolution.[11]
Chlorinated Dichloromethane (DCM)Poorly SolubleLow polarity, generally not a good choice unless derivatized.

Table 2: Troubleshooting Summary

MethodPrincipleWhen to UseKey Consideration
Heating Overcomes crystal lattice energyInitial, simple attempt for any systemCompound and solvent stability at higher temperatures.[7]
Sonication Physical disruption of solid particlesWhen heating is not desired or is insufficientCan be combined with heating.
Co-solvents Modifies overall solvent polarityWhen a single solvent is ineffectiveCo-solvent must be miscible and inert to reaction conditions.[7]
pH Adjustment Salt formation increases polarityIn protic or aqueous-organic mediaBase must be compatible with the reaction chemistry.[2]
Derivatization Reduces polarity by masking carboxylic acidWhen the free acid is not required for the reactionRequires an additional synthetic step.[6]

Part 4: Concluding Remarks

The solubility of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid in organic solvents is a challenge rooted in its distinct molecular structure. A systematic and informed approach to solvent selection and the application of techniques such as heating, co-solvency, and pH modification is crucial for success. By understanding the underlying chemical principles, researchers can effectively troubleshoot and optimize their experimental conditions.

References

  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Ghibaudi, E., et al. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Retrieved from [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • PubChem. (2026, March 7). 1-[({[17-(5-Fluoropyridin-3-yl)estra-1,3,5(10),16-tetraen-3-yl]carbonyl}amino)methyl]-cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Retrieved from [Link]

  • ResearchGate. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]

  • RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Retrieved from [Link]

  • PENTA. (2025, March 31). 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 27). Basicity of substituted pyridines. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Furan-2-yl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting Guide for 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists working with 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists working with 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid [1]. This compound is a highly valuable, sterically hindered building block used in the development of advanced active pharmaceutical ingredients (APIs).

Because of the dense steric environment around the cyclopropane ring and the amphoteric nature of the fluoropyridine moiety, standard purification workflows often fail. This guide synthesizes mechanistic causality with field-proven protocols to help you isolate high-purity material.

Mechanistic Overview & Synthetic Bottlenecks

The standard synthesis of this building block involves the SNAr reaction of 2-chloro-3-fluoropyridine with cyclopropanecarbonitrile, followed by hydrolysis of the resulting nitrile intermediate[1].

The primary challenge lies in the hydrolysis step . The cyclopropyl ring and the adjacent 3-fluoropyridyl group create immense steric bulk around the nitrile carbon. When hydroxide attacks the nitrile, the resulting imino anion tautomerizes to the primary amide. However, the subsequent attack of hydroxide on the amide carbonyl to form the tetrahedral intermediate is sterically shielded[2]. This kinetic bottleneck frequently causes the reaction to stall, leaving a mixture of unreacted nitrile, intermediate amide, and the target carboxylic acid[3].

Pathway SM1 2-Chloro-3- fluoropyridine Nitrile 1-(3-Fluoropyridin-2-yl) cyclopropanecarbonitrile (Intermediate) SM1->Nitrile NaHMDS S_NAr SM2 Cyclopropane- carbonitrile SM2->Nitrile Amide 1-(3-Fluoropyridin-2-yl) cyclopropanecarboxamide (Impurity) Nitrile->Amide Hydrolysis (H2O/OH-) Target 1-(3-Fluoropyridin-2-yl) cyclopropane-1-carboxylic acid (Target API Block) Nitrile->Target Complete Hydrolysis Amide->Target Harsh Hydrolysis (KOH/Glycol or HCl)

Synthetic pathway and hydrolysis bottleneck for the target API building block.

Impurity Profiling & Data Presentation

To successfully purify your crude mixture, you must exploit the orthogonal physicochemical properties of the impurities. The table below summarizes the causality and analytical markers for the most common contaminants.

ImpurityOrigin / CausalityAcid/Base PropertyDetection (LC-MS ESI+)Removal Strategy
Nitrile Intermediate Incomplete initial hydrolysis due to steric hindrance.Neutral, highly lipophilic.m/z 163.1 [M+H]⁺Liquid-liquid extraction (LLE) with MTBE at pH > 8.
Amide Intermediate Stalled hydrolysis at the tetrahedral intermediate stage[2].Weakly basic, moderate polarity.m/z 181.1[M+H]⁺LLE with EtOAc at pH > 8; Recrystallization.
Des-fluoro Acid Trace 2-chloropyridine in the starting material.Amphoteric (pI ~ 3.8).m/z 164.1 [M+H]⁺Recrystallization from IPA/Water; Prep-HPLC.
Inorganic Salts Neutralization of harsh hydrolysis reagents (e.g., KOH, HCl)[3].Highly water-soluble.N/A (Conductivity)Isoelectric precipitation and cold-water washing.

Troubleshooting FAQs

Q1: My final product contains 10-15% of the primary amide intermediate. How do I drive the reaction to completion or remove it? A: Sterically hindered nitriles resist standard base-catalyzed hydrolysis because the bulky cyclopropyl group blocks the incoming hydroxide[2].

  • Chemical Solution: Switch to acid-catalyzed hydrolysis (e.g., 6M HCl at reflux). Protonation of the amide oxygen increases the electrophilicity of the carbonyl carbon, overcoming the steric barrier.

  • Purification Solution: Exploit the pKa difference. The target acid is amphoteric (pyridine pKa ~2.8, carboxylic acid pKa ~3.8). Adjust the aqueous mixture to pH 9. The target becomes a highly soluble carboxylate anion, while the amide remains neutral/weakly basic. Extract the amide out using Ethyl Acetate (EtOAc).

Q2: How do I separate the unreacted nitrile efficiently? A: The nitrile intermediate lacks the acidic proton of the final product. By adjusting the crude reaction mixture to pH 9–10, the target acid is fully ionized. A simple liquid-liquid extraction with a non-polar solvent like Methyl tert-butyl ether (MTBE) will selectively pull the highly lipophilic nitrile into the organic phase, leaving the pure target salt in the aqueous layer.

Q3: I am detecting a des-fluoro impurity (1-(pyridin-2-yl)cyclopropanecarboxylic acid). Why is it there, and how can I remove it? A: This originates from trace 2-chloropyridine present in the 2-chloro-3-fluoropyridine starting material. Because the des-fluoro impurity has a nearly identical isoelectric point (pI) to the target compound, pH-based extraction will fail. You must rely on differential solubility. We recommend recrystallization from an Isopropanol/Water (80:20) system, as the fluorinated target exhibits a steeper solubility curve at elevated temperatures compared to the des-fluoro analog.

Q4: The isolated product has a high ash content (inorganic salts). How do I desalt it? A: High salt content is a byproduct of neutralizing the strong acids/bases required for hindered nitrile hydrolysis[3]. Desalt the product via isoelectric precipitation . By carefully adjusting the pH to the compound's isoelectric point (pH ~3.5), the molecule forms a zwitterion with minimum aqueous solubility. The target precipitates out, leaving the highly soluble NaCl/KCl salts in the aqueous mother liquor.

Standardized Purification Protocols

Protocol A: pH-Switched LLE & Isoelectric Precipitation

This self-validating protocol is designed to clear nitrile/amide impurities and desalt the final product in one continuous workflow.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude reaction mixture in 5 volumes of deionized water. Slowly add 1M NaOH until the solution reaches pH 9.0–9.5. Causality: Ensures the target is fully converted to the water-soluble sodium carboxylate.

  • Organic Wash (Nitrile/Amide Clearance): Add 3 volumes of MTBE. Stir vigorously for 15 minutes, let the phases separate, and discard the upper organic layer. Repeat this wash with 3 volumes of EtOAc. Causality: MTBE removes the lipophilic nitrile; EtOAc removes the more polar amide.

  • Acidification: Cool the retained aqueous layer to 0–5 °C in an ice bath. While stirring continuously, add 1M HCl dropwise. Monitor the pH using a calibrated meter.

  • Isoelectric Arrest: Stop the addition exactly at pH 3.5. Causality: This is the isoelectric point (pI) where the zwitterion forms, triggering precipitation.

  • Aging: Allow the suspension to age at 0 °C for 2 hours. Causality: Slow aging prevents the occlusion of inorganic salts within the crystal lattice.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with 2 volumes of ice-cold deionized water (to remove residual salts), followed by 1 volume of cold heptane (to aid drying).

  • Drying: Dry the solid in a vacuum oven at 45 °C until a constant weight is achieved.

Workflow Mix Crude Reaction Mixture (Acid, Amide, Nitrile, Salts) BasicAq Adjust to pH 9-10 Extract with MTBE/EtOAc Mix->BasicAq Org1 Organic Phase: Nitrile & Amide Impurities BasicAq->Org1 Discard Aq1 Aqueous Phase: Target Carboxylate & Salts BasicAq->Aq1 Retain Acidify Adjust to Isoelectric Point (pH ~3.5) Aq1->Acidify Filter Filter & Wash (Ice-Cold H2O) Acidify->Filter Precipitation Pure Pure 1-(3-Fluoropyridin-2-yl) cyclopropanecarboxylic acid Filter->Pure

pH-dependent liquid-liquid extraction and isoelectric precipitation workflow.

Protocol B: Recrystallization for Des-fluoro Impurity Clearance

If LC-MS indicates the presence of the des-fluoro impurity (m/z 164.1), use this protocol.

Step-by-Step Methodology:

  • Suspension: Suspend the dried product from Protocol A in a mixture of Isopropanol and Water (80:20 v/v) at a ratio of 8 mL solvent per gram of product.

  • Dissolution: Heat the suspension to 80 °C under reflux until complete dissolution is achieved.

  • Controlled Cooling: Cool the solution linearly to 5 °C over a period of 4 hours. Causality: A slow, linear cooling ramp prevents supersaturation crashing, which would co-precipitate the structurally similar des-fluoro impurity.

  • Isolation: Filter the resulting crystals and wash with 1 volume of cold Isopropanol. Vacuum dry at 45 °C.

References

  • Singh, A. K., et al. "Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow." Organic Process Research & Development, ACS Publications.[3] URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic Acid

Welcome to the Technical Support Center. This guide provides comprehensive, step-by-step troubleshooting and optimization strategies for the synthesis of 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides comprehensive, step-by-step troubleshooting and optimization strategies for the synthesis of 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid. This sterically hindered, fluorine-substituted pyridine derivative is a highly valuable building block in pharmaceutical drug development.

The standard synthesis involves a two-step sequence: (1) base-promoted cyclopropanation of 2-(3-fluoropyridin-2-yl)acetonitrile with 1,2-dibromoethane, followed by (2) hydrolysis of the resulting sterically hindered nitrile to the carboxylic acid.

Section 1: Synthetic Workflow & Mechanism

SynthesisWorkflow SM Starting Material 2-(3-fluoropyridin-2-yl)acetonitrile Step1 Step 1: Cyclopropanation (Alkylation & Ring Closure) SM->Step1 Reagents1 1,2-dibromoethane NaOH / TBAB / Toluene Reagents1->Step1 Int1 Intermediate 1-(3-fluoropyridin-2-yl)cyclopropanecarbonitrile Step1->Int1 Step2 Step 2: Nitrile Hydrolysis (Hydration to Amide -> Acid) Int1->Step2 Reagents2 KOH / Ethylene Glycol 150°C or Acidic Hydrolysis Reagents2->Step2 Product Target Product 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid Step2->Product

Two-step synthetic workflow for 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid.

Section 2: Standard Operating Protocols (SOPs)

To ensure high scientific integrity, the following protocols are designed as self-validating systems , incorporating analytical checkpoints to verify success before proceeding to the next synthetic stage.

Step 1: Cyclopropanation (Phase-Transfer Catalysis Method)

This step utilizes a Phase-Transfer Catalysis (PTC) approach to construct the cyclopropane ring[1].

  • Setup: Charge a reaction vessel with 2-(3-fluoropyridin-2-yl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) in toluene (0.5 M relative to starting material).

  • Initiation: Vigorously stir the organic mixture and add 50% aqueous NaOH (4.0 eq) dropwise at room temperature to maintain a controlled biphasic interface.

  • Propagation: Heat the biphasic mixture to 45°C for 4-6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The cyclopropanation is complete when the starting material mass ([M+H]⁺ 137) completely disappears, replaced by the intermediate mass ([M+H]⁺ 163).

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-(3-fluoropyridin-2-yl)cyclopropanecarbonitrile.

Step 2: Nitrile Hydrolysis (Harsh Basic Conditions)

Sterically hindered nitriles require extreme conditions for complete hydrolysis[2][3].

  • Setup: Dissolve the intermediate nitrile in ethylene glycol to achieve a 0.5 M solution.

  • Hydrolysis: Add solid KOH (5.0 eq) and heat the mixture to 150°C for 24-48 hours.

  • Self-Validation Checkpoint: Take a 0.1 mL aliquot, acidify, and extract with EtOAc. Run TLC (50% EtOAc/Hexanes). The intermediate primary amide will appear as a highly polar, UV-active spot (R_f ~0.1), while the target carboxylic acid will streak at R_f ~0.3-0.4. Confirm final conversion via LC-MS (Target [M+H]⁺ = 182).

  • Workup: Cool to room temperature, dilute with water, and wash with diethyl ether to remove any unreacted amide/nitrile.

  • Isolation: Carefully acidify the aqueous layer with 6M HCl to pH ~3.5 (the isoelectric point of the product) to precipitate the 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid. Filter, wash with cold water, and dry under vacuum.

Section 3: Optimization Data Summary

The choice of base and solvent in Step 1 is critical. The table below summarizes the causality behind experimental condition choices and their quantitative outcomes.

ConditionBase / CatalystSolventTemp (°C)Yield (%)Causality & Primary Issue Observed
ANaH (2.5 eq)DMF0 to 2535%Strong, soluble base promotes E2 elimination of 1,2-dibromoethane (forming vinyl bromide) before alkylation occurs.
BCs₂CO₃ (3.0 eq)CH₃CN8055%Base is too mild; incomplete dialkylation leads to a persistent mono-alkylated intermediate.
CKOH / TBAB (0.1 eq)Toluene/H₂O6072%Higher temperatures in aqueous conditions lead to premature, mild hydrolysis of the nitrile to the primary amide.
D (Optimized) NaOH (50% aq) / TBAB Toluene 45 89% Biphasic system confines OH⁻ to the interface, preventing dihalide degradation while TBAB shuttles the anion.

Section 4: Troubleshooting & FAQs

Q: Why is my cyclopropanation yield low, with significant formation of vinyl bromide? A: This is a classic issue when using sodium hydride (NaH) in polar aprotic solvents like DMF. NaH acts as a hard base that promotes the E2 elimination of 1,2-dibromoethane to vinyl bromide faster than the nucleophilic substitution can occur. Solution: Switch to the Phase-Transfer Catalysis (PTC) system described in our SOP (50% aq. NaOH with TBAB in toluene). This confines the hydroxide to the aqueous layer, favoring the deprotonation of the acidic alpha-protons of the 2-pyridylacetonitrile over the elimination of the dihalide[1].

Q: The hydrolysis of the cyclopropanecarbonitrile stalls at the primary amide. How can I drive it to the carboxylic acid? A: The carbon atom of the nitrile is attached to a quaternary center on a rigid cyclopropane ring, creating immense steric hindrance. Standard aqueous NaOH/EtOH reflux is insufficient to hydrate sterically hindered nitriles[3]. Solution: You must increase the nucleophilicity and reaction temperature by using solid KOH in a high-boiling solvent like ethylene glycol (150°C). If basic conditions continue to fail, switch to acidic hydrolysis (e.g., 50% H₂SO₄ at 120°C) to protonate the nitrile, making it highly electrophilic and susceptible to attack by water.

Q: I am observing a side product missing the fluorine atom after Step 2. What is happening? A: You are observing a Nucleophilic Aromatic Substitution (S_NAr) side reaction. The 3-fluoro group is highly activated by the adjacent electron-withdrawing pyridine nitrogen. Under the harsh basic hydrolysis conditions required to break the hindered nitrile (prolonged heating with concentrated OH⁻), the hydroxide ion acts as a nucleophile, attacking the C3 position and displacing the fluoride ion to form a 3-hydroxy byproduct.

Defluorination Int 1-(3-fluoropyridin-2-yl)cyclopropanecarbonitrile SNAr Nucleophilic Aromatic Substitution (SNAr) at C3 position Int->SNAr NormalHydrolysis Normal Nitrile Hydrolysis Int->NormalHydrolysis OH Hydroxide Ion (OH⁻) High Temp / Prolonged Reflux OH->SNAr SideProduct Side Product 1-(3-hydroxypyridin-2-yl)cyclopropane-1-carboxylic acid SNAr->SideProduct Target Target Acid NormalHydrolysis->Target

Competing SNAr defluorination pathway during harsh basic hydrolysis.

Solution: If defluorination exceeds acceptable limits (>5%), you must abandon basic hydrolysis. Switch to acidic hydrolysis (e.g., concentrated HCl or H₂SO₄ reflux). Acidic conditions completely bypass the S_NAr pathway because no strong nucleophile (like OH⁻) is present to attack the fluorinated ring.

Section 5: References

  • [1] Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances (RSC Publishing).[Link]

  • [2] Cyclopropyl cyanide (Hydrolysis pathways and biradical mechanisms). Wikipedia.[Link]

  • [3] A novel approach to enantiopure cyclopropane compounds from biotransformation of nitriles. New Journal of Chemistry (RSC Publishing).[Link]

Sources

Troubleshooting

preventing decarboxylation of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid during heating

Welcome to the Technical Support Center for highly labile building blocks. This guide is specifically engineered for researchers and drug development professionals dealing with the thermal instability of 1-(3-Fluoropyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for highly labile building blocks. This guide is specifically engineered for researchers and drug development professionals dealing with the thermal instability of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid .

Handling α -pyridyl carboxylic acids requires precise kinetic and thermodynamic control. Below, you will find a comprehensive mechanistic breakdown, self-validating protocols, and troubleshooting FAQs to prevent catastrophic material loss via decarboxylation.

The Mechanistic Root Cause: Why Does It Decarboxylate?

To prevent degradation, we must first understand the causality of the failure. The decarboxylation of 2-pyridylacetic acid derivatives is a well-documented phenomenon driven by the formation of a highly reactive zwitterionic intermediate [1].

When 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is heated, it does not decarboxylate as a neutral molecule. Instead, at its isoelectric point, the proton transfers from the carboxylic acid to the pyridine nitrogen. This zwitterion undergoes thermal extrusion of CO2​ to form a resonance-stabilized enamine/ylide intermediate (analogous to the Hammick reaction intermediate) [2].

The 3-Fluoro Effect: The presence of the highly electronegative fluorine atom at the 3-position exerts a strong inductive ( −I ) effect. While this lowers the basicity of the pyridine nitrogen, it drastically stabilizes the developing negative charge on the cyclopropane ring during the transition state. This significantly lowers the activation energy for CO2​ loss, making this specific substrate exceptionally sensitive to heat compared to unsubstituted analogs.

ZwitterionMechanism A Neutral Acid (Stable) B Zwitterion (Reactive) A->B Isoelectric pH C Transition State (CO2 Loss) B->C Heat (u0394) D Enamine Intermediate C->D -CO2 E Decarboxylated Product D->E H+ Transfer

Mechanistic pathway of 2-pyridylacetic acid decarboxylation via zwitterion.

Diagnostic Data: Temperature & Activation Matrix

Choosing the wrong coupling reagent or temperature profile will result in immediate conversion to the des-carboxy byproduct. The table below summarizes the quantitative relationship between reaction conditions and decarboxylation rates during amide bond formation[3].

Temperature ProfileCoupling ReagentSolventTarget Amide Yield (%)Decarboxylation Byproduct (%)
0°C 20°C HATU / DIPEAAnhydrous DMF88% < 2%
25°C (Constant) EDC·HCl / HOBtDCM76% 5%
40°C (Mild Heat) HATU / DIPEADMF35% 60%
80°C (Reflux) SOCl2​ (Acid Chloride)Toluene0% > 98%

Self-Validating Protocol: Low-Temperature Amide Coupling

To successfully utilize 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid, you must bypass the zwitterion phase by keeping the system basic and cold. This protocol employs a self-validating framework to ensure the integrity of the intermediate at each step.

CouplingWorkflow Start 1-(3-Fluoropyridin-2-yl)cyclopropane- 1-carboxylic acid Step1 Suspend in anhydrous DMF/DCM at 0u00B0C Start->Step1 Step2 Add Amine (1.1 eq) & DIPEA (3.0 eq) Verify pH > 8 Step1->Step2 Step3 Add HATU (1.2 eq) portionwise Maintain T < 5u00B0C Step2->Step3 Step4 Stir 0u00B0C to RT for 2h Monitor via LCMS Step3->Step4 Success Target Amide (High Yield) Step4->Success T u2264 25u00B0C Failure Decarboxylated Byproduct Step4->Failure T > 40u00B0C

Step-by-step workflow for low-temperature amide coupling to prevent CO2 loss.

Step-by-Step Methodology:
  • Preparation & Cooling: Dissolve 1.0 eq of the carboxylic acid in anhydrous DMF (0.1 M concentration) in an oven-dried flask under inert atmosphere ( N2​ or Argon). Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.

    • Causality: Lowering the thermal energy of the system prevents the activation energy threshold for CO2​ extrusion from being reached.

  • Base & Amine Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed immediately by 1.1 eq of your target amine.

    • Causality: Adding the base before the coupling reagent fully deprotonates the carboxylic acid to the carboxylate anion. This shifts the equilibrium away from the isoelectric point, drastically reducing the concentration of the reactive zwitterion.

    • Validation Check: Remove a 5 μL aliquot, dilute in water, and check the pH. It must be >8. A TLC spot of the mixture should show the starting material firmly at the baseline (indicating salt formation).

  • Activation: Slowly add 1.2 eq of HATU portionwise over 5 minutes, ensuring the internal temperature does not exceed 5°C.

    • Causality: HATU forms the highly reactive HOAt ester at 0°C without requiring thermal energy, allowing the amine to attack before decarboxylation can occur.

  • Reaction Progression: Stir the reaction at 0°C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature (max 20-25°C) for an additional 1-2 hours.

    • Validation Check: Perform LCMS analysis at the 1-hour mark. You should observe the [M+H]+ of your target amide. Scan specifically for the [M−44] mass (loss of CO2​ ); if this peak is absent or <5%, your thermal control was successful.

Troubleshooting & FAQs

Q: I need to saponify the methyl ester of this building block. Every time I heat it in NaOH/MeOH, I lose the carboxylic acid. What is happening? A: Heating basic aqueous or alcoholic mixtures of α -pyridyl esters leads to rapid decarboxylation the moment the free carboxylate is generated. Saponification must be performed using mild conditions: use LiOH (2.0 eq) in a THF/Water (3:1) mixture at 0°C, slowly warming to room temperature. Do not exceed 25°C.

Q: Can I form the acid chloride using oxalyl chloride or thionyl chloride to improve my coupling yield? A: No. The generation of the Vilsmeier intermediate (with oxalyl chloride/DMF) or the highly electrophilic environment of thionyl chloride, combined with the inevitable localized exothermic heating during reagent addition, will trigger catastrophic decarboxylation. You must rely on mild, room-temperature coupling reagents (HATU, EDC/HOBt, or PyBOP).

Q: How should I store this building block long-term to prevent degradation? A: Store the compound as a hydrochloride salt at -20°C in a desiccator. Causality: The HCl salt forces the protonation of the carboxylate group, preventing the formation of the reactive pyridinium-carboxylate zwitterion. When you are ready to use it, simply account for the extra equivalent of HCl by adding an additional equivalent of DIPEA during your coupling reaction.

Q: My LCMS shows a massive peak at [M−44] . Is there any way to recover the starting material? A: Unfortunately, decarboxylation is an irreversible thermodynamic sink. Once the CO2​ is lost and the enamine tautomerizes to the alkyl pyridine, the material cannot be recovered. You must discard the batch, rigorously clean your glassware to remove any trace acidic/basic impurities, and restart with strict temperature control.

References

  • Mechanism of the Decarboxylation of α -Pyridylacetic Acid Source: Journal of the American Chemical Society (1950) URL:[Link]

  • Hammick Reaction and Decarboxylation Mechanisms Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Decarboxylative Amidation of Aryl/Heteroarylacetic Acids via Activated Esters Source: Organic Letters, American Chemical Society (2023) URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic Acid Couplings

Welcome to the Advanced Amidation Technical Support Center. Working with 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid presents a severe topological and electronic challenge in organic synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Amidation Technical Support Center. Working with 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid presents a severe topological and electronic challenge in organic synthesis. The alpha-quaternary center (cyclopropane ring) imparts immense steric bulk directly adjacent to the carbonyl. Furthermore, the 3-fluoropyridin-2-yl group exerts both inductive electron-withdrawing effects and significant ortho-steric hindrance, effectively blocking the Bürgi-Dunitz trajectory for incoming nucleophiles.

This guide provides mechanistic troubleshooting, field-validated protocols, and decision frameworks to help researchers successfully achieve amide bond formation with this highly demanding substrate.

Part 1: Troubleshooting & FAQs

Q1: Why do standard coupling reagents like EDC/HOBt or DCC fail with this specific carboxylic acid? A: Traditional carbodiimide-based reagents (EDC, DCC) typically fail here due to the extreme steric congestion at the alpha-carbon[1]. The rigid cyclopropane ring restricts the conformational flexibility of the activated ester intermediate. When the bulky O-acylisourea or OBt ester forms, the trajectory for the incoming amine is physically blocked by both the cyclopropane methylene protons and the 3-fluoro substituent. Because the nucleophilic attack is so slow, side reactions—specifically the irreversible O-to-N migration to form an inactive N-acylurea—outcompete the desired amidation[2].

Q2: Which coupling reagents are best suited for this alpha-quaternary carboxylic acid? A: For sterically hindered alpha-quaternary acids, highly reactive aminium/uronium salts like HATU or COMU are strongly recommended[3].

  • HATU generates a highly reactive OAt (7-azabenzotriazole) ester. Its key advantage is the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group. This nitrogen hydrogen-bonds with the incoming amine, effectively guiding it through the steric shield to the carbonyl carbon.

  • COMU is a safer, non-explosive alternative utilizing the OxymaPure leaving group and a morpholino carbon skeleton. It exhibits coupling efficiencies comparable to or exceeding HATU for hindered substrates and offers excellent solubility[4].

Q3: What if my amine is also sterically hindered or electron-deficient? A: If both coupling partners are hindered, even HATU or COMU may stall. In these "double-hindrance" scenarios, converting the carboxylic acid to an acid chloride or acid fluoride is the most reliable strategy[5]. We recommend using Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). Unlike thionyl chloride or oxalyl chloride, Ghosez's reagent generates the acid chloride under strictly neutral conditions, preventing the degradation of the 3-fluoropyridine moiety. Alternatively, in situ acyl fluoride generation using TFFH can be employed, as acyl fluorides are highly resistant to steric bulk and moisture[5].

Part 2: Experimental Protocols

Protocol A: In Situ Activation using COMU (For Primary/Unhindered Amines)

Causality Note: COMU is selected over HATU to minimize explosion risks while maintaining the high reactivity required for the cyclopropane-carboxylic acid[4]. A slight excess of base ensures the morpholino group of COMU acts effectively as a proton acceptor[4].

  • Preparation: In an oven-dried vial under a nitrogen atmosphere, dissolve 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (0.3 M).

  • Activation: Add COMU (1.2 eq, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol). Stir at room temperature for 2–5 minutes. (Critical: Do not exceed 5 minutes to prevent degradation of the activated Oxyma ester).

  • Coupling: Add the amine nucleophile (1.1 eq, 0.55 mmol) dropwise to the activated mixture.

  • Reaction: Stir at room temperature for 2 to 4 hours. Monitor the disappearance of the activated ester via LC-MS.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous LiCl (to remove DMF and water-soluble COMU byproducts[4]), saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acid Chloride Generation via Ghosez's Reagent (For Secondary/Hindered Amines)

Causality Note: Ghosez's reagent converts the acid to an acid chloride without generating HCl gas, avoiding the protonation of the weakly nucleophilic amine or the basic pyridine ring[6].

  • Preparation: Dissolve the carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert atmosphere.

  • Chlorination: Cool the solution to 0 °C and add Ghosez's reagent (1.2 eq, 0.6 mmol) dropwise.

  • Activation: Warm to room temperature and stir for 1–2 hours. (Tip: Confirm acid chloride formation by quenching a 5 µL aliquot in methanol and checking for the methyl ester via LC-MS).

  • Coupling: Cool the mixture back to 0 °C. Add the hindered amine (1.0 eq) and a tertiary amine base (e.g., 2,4,6-collidine, 2.0 eq). (Critical: Collidine is preferred over DIPEA here as it is less nucleophilic and will not compete for the highly reactive acid chloride).

  • Reaction & Workup: Stir for 4–12 hours, allowing the reaction to naturally warm to room temperature. Evaporate the DCM, resuspend the crude in EtOAc, wash with 0.1 M HCl, water, and brine. Purify via flash chromatography.

Part 3: Data Presentation & Reagent Comparison

Coupling Reagent / MethodActivation IntermediateSuitability for 1-(3-Fluoro... acid)Key AdvantageCommon Byproducts / Limitations
EDC / HOBt OBt EsterPoorWater-soluble byproductsHigh rate of N-acylurea formation due to slow coupling[2].
HATU OAt EsterExcellentAnchimeric assistance from pyridine NExplosive hazard (HOAt derivative); difficult byproduct removal[3].
COMU Oxyma EsterExcellentSafer profile, high solubility[4]Hydrolyzes faster than HATU; requires strict anhydrous setup.
Ghosez's Reagent Acid ChlorideExcellent (Hindered Amines)Neutral chlorination conditions[6]Moisture sensitive; requires two-step addition.
TFFH Acid FluorideVery GoodExtremely low steric profile of fluorine[5]May require elevated temperatures for the coupling step[5].

Part 4: Decision Matrix Visualization

G Start 1-(3-Fluoropyridin-2-yl) cyclopropane-1-carboxylic acid AmineCheck What is the nature of the amine nucleophile? Start->AmineCheck Primary Primary / Unhindered Amine AmineCheck->Primary Good Nucleophile Hindered Secondary / Hindered / Electron-Deficient Amine AmineCheck->Hindered Poor Nucleophile COMU In Situ Activation (COMU or HATU + DIPEA) Primary->COMU Ghosez Acid Chloride Generation (Ghosez's Reagent) Hindered->Ghosez Product1 Amide Product (High Yield, Fast) COMU->Product1 Product2 Amide Product (Neutral Conditions) Ghosez->Product2

Workflow for selecting the optimal coupling strategy for sterically hindered alpha-quaternary acids.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids, ResearchGate. URL: [Link]

  • Ghosez, Eburon Organics. URL: [Link]

  • 13 - Organic & Biomolecular Chemistry, RSC.org. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Thermal Degradation of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering issues related to the thermal degradation of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering issues related to the thermal degradation of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid. It offers troubleshooting advice, validated experimental protocols, and answers to frequently asked questions based on established chemical principles and regulatory guidelines.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal stability and degradation of the target molecule.

Q1: What is 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid and why is its thermal stability important?

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is a complex organic molecule featuring a fluorinated pyridine ring attached to a cyclopropane carboxylic acid moiety. Understanding its thermal stability is crucial in pharmaceutical development.[1][2] Thermal degradation can lead to the formation of impurities, which may reduce the efficacy of an active pharmaceutical ingredient (API) and potentially introduce toxic byproducts.[1] Regulatory bodies like the ICH require rigorous stability testing, including forced degradation studies under thermal stress, to identify degradation pathways and establish a stable shelf life for drug products.[3][4][5]

Q2: What are the most probable thermal degradation pathways for this molecule?

While specific experimental data for this exact molecule is not publicly available, we can predict the most likely degradation pathways by analyzing its structural components: the cyclopropane carboxylic acid and the 3-fluoropyridine ring.

  • Decarboxylation: The most probable degradation pathway upon heating is the loss of carbon dioxide (CO₂) from the carboxylic acid group. Thermal decarboxylation of cyclopropane carboxylic acids is a known reaction, which can be facile due to the strain in the three-membered ring.[6][7] This would result in the formation of 2-cyclopropyl-3-fluoropyridine.

  • Cyclopropane Ring Opening: At higher temperatures, the strained cyclopropane ring can open.[6] This process often precedes or occurs in concert with decarboxylation, potentially leading to rearranged products like substituted dihydrofurans or butenoic acid derivatives under certain conditions.[6]

  • Fluoropyridine Ring Degradation: The fluoropyridine ring is generally thermally stable.[8] However, at very high temperatures (>300-400°C), degradation of the polymer backbone in poly(ether pyridine) polymers has been observed.[8] In the context of this molecule, such extreme conditions would likely lead to complex fragmentation rather than a clean, predictable reaction.

Q3: At what temperature should I expect degradation to begin?

The onset of thermal degradation can vary significantly based on the specific molecule, its purity, and the experimental conditions (e.g., solid-state vs. solution, presence of oxygen). Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the precise decomposition temperature.[9][10][11] For many carboxylic acids, decarboxylation can begin at temperatures ranging from 100°C to 250°C.

Q4: How do I comply with regulatory guidelines for thermal stability testing?

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for stability and forced degradation testing.[3][4] Key requirements for thermal stress testing include:

  • Purpose: To identify likely degradation products and demonstrate the specificity of analytical methods.[1][4]

  • Conditions: Exposing the drug substance to temperatures more severe than those used for accelerated stability testing (e.g., >40°C).[3]

  • Extent of Degradation: The goal is to achieve a target degradation of 5-20%.[4] This provides sufficient quantities of degradation products for characterization without destroying the molecule entirely.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Unexpected peaks appear in my HPLC chromatogram after heating the sample. The new peaks are likely thermal degradation products.1. Characterize the Peaks: Use HPLC-MS to determine the mass of the new compounds. A mass corresponding to the loss of 44 Da (CO₂) strongly suggests decarboxylation. 2. Perform a Forced Degradation Study: Follow the protocol in Section 3 to systematically identify degradation products under controlled conditions.[2] 3. Check for Contamination: Ensure the unexpected peaks are not from contaminated solvents, vials, or instrument carryover.[12]
The peak for my parent compound is broad or tailing after thermal stress. 1. Column Degradation: High temperatures or incompatible sample pH can damage the HPLC column's stationary phase.[13] 2. Co-elution: A degradation product may be co-eluting with the parent peak. 3. Sample Overload: The concentration of the parent compound may be too high.[14]1. System Suitability Check: Run a standard of the pure compound to verify column performance. If the peak shape is still poor, replace the column. 2. Method Optimization: Adjust the mobile phase gradient, pH, or temperature to improve resolution between the parent and degradant peaks.[14] 3. Dilute Sample: Reduce the concentration of the injected sample.
I see a significant loss of my starting material but no major degradation peaks. 1. Formation of Non-UV Active Products: The degradation products may not have a chromophore and are therefore invisible to a standard UV detector. 2. Formation of Volatile Products: The degradant (e.g., CO₂) may be a gas that escapes the sample. 3. Adsorption: Degradation products may be highly polar and irreversibly stick to the column.1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. 2. Use Headspace GC-MS: If volatile products are suspected, analyze the headspace of a heated sample vial. 3. Column Flushing: Use a strong solvent wash to clean the column and check for adsorbed compounds.
My degradation results are not reproducible. 1. Inconsistent Heating: Variations in temperature or heating time between experiments. 2. Sample Heterogeneity: If heating a solid, "hot spots" can cause uneven degradation. 3. Mobile Phase Instability: Incorrectly prepared or unstable mobile phase can cause shifts in retention time.[14]1. Use a Calibrated Oven/Block: Ensure precise and uniform temperature control. 2. Analyze in Solution: Perform thermal stress studies in a suitable, inert solvent to ensure homogeneity. 3. Prepare Fresh Mobile Phase: Always use freshly prepared and properly degassed mobile phase for your analysis.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Forced Thermal Degradation Study (Solid State)

This protocol outlines a standard procedure for investigating the thermal degradation of the solid drug substance, in accordance with ICH guidelines.[4][5]

Objective: To identify degradation products formed under dry heat conditions and to generate a degradation profile.

Materials:

  • 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (high purity)

  • Calibrated laboratory oven or heating block

  • Class A glassware (vials with inert caps)

  • HPLC system with UV or PDA detector (HPLC-MS recommended)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into three separate, clearly labeled glass vials.

  • Control Sample: Keep one vial at room temperature, protected from light. This is your T=0 control.

  • Stress Conditions: Place the remaining two vials in a calibrated oven set to a high temperature (e.g., 80°C). The exact temperature should be chosen to induce 5-20% degradation over a reasonable time frame (e.g., 24-72 hours).[4]

  • Time Points: Remove one vial after a predetermined time (e.g., 24 hours) and the second vial after a longer period (e.g., 72 hours).

  • Analysis Preparation: Allow vials to cool to room temperature. Dissolve the contents of each vial (including the T=0 control) in a known volume of a suitable solvent (e.g., Acetonitrile/Water) to achieve a final concentration appropriate for HPLC analysis.

  • HPLC Analysis: Analyze all samples by a validated, stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and the relative percentage of each degradation product formed.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the predicted primary degradation pathway.

G cluster_workflow Experimental Workflow for Thermal Stress Study Prep 1. Prepare Samples (Solid API in Vials) Control 2a. Store Control (Room Temp) Prep->Control Heat 2b. Heat Samples (e.g., 80°C) Prep->Heat Dissolve 3. Dissolve Samples (Known Volume of Solvent) Control->Dissolve Heat->Dissolve HPLC 4. Analyze via HPLC-MS Dissolve->HPLC Characterize 5. Identify & Quantify Degradation Products HPLC->Characterize

Caption: Workflow for a forced thermal degradation study.

G cluster_pathway Predicted Primary Thermal Degradation Pathway Parent 1-(3-Fluoropyridin-2-yl) cyclopropane-1-carboxylic acid Product 2-Cyclopropyl-3-fluoropyridine Parent->Product Δ (Heat) -CO₂ CO2 {Carbon Dioxide (CO₂)} Parent->CO2

Caption: Predicted decarboxylation of the parent compound.

Section 4: References

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations.

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • Arkivoc. Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.

  • PMC. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.

  • ResearchGate. Mechanism of the decarboxylative rearrangement of α-(carbonyl) cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.

  • SciSpace. (2016). Forced Degradation Studies.

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.

  • PMC. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.

  • Netzsch. Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients.

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.

  • MDPI. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.

  • AZO Materials. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

  • Persée. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.

  • OSTI.gov. Exploring Fluoropyridine Electrolytes in Li-S Batteries: Balancing Performance and Stability across Temperatures.

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.

  • Sigma-Aldrich. HPLC Troubleshooting Guide.

  • Agilent. (2019). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic Acid and 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic Acid for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates. The unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, pKa, and binding affinity to biological targets. This guide provides an in-depth comparison of two isomeric fluorinated pyridinyl-cyclopropane carboxylic acids: 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid and 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid . These building blocks are of significant interest to researchers and drug development professionals, particularly in the design of kinase inhibitors and other targeted therapies.

This comparison is structured to provide a comprehensive overview of their chemical properties, synthesis, and potential biological applications, supported by representative experimental data and protocols.

Molecular Structure and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the placement of the fluorine atom and the point of attachment of the cyclopropane ring to the pyridine core results in distinct electronic and conformational properties for these two isomers.

Property1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid1-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid
CAS Number 1402232-85-21427021-82-6
Molecular Formula C₉H₈FNO₂C₉H₈FNO₂
Molecular Weight 181.16 g/mol [1]181.16 g/mol
Predicted pKa The electron-withdrawing fluorine at the 3-position is expected to lower the basicity of the pyridine nitrogen compared to its non-fluorinated analog.[2]The fluorine at the 2-position, adjacent to the nitrogen, is predicted to have a more pronounced electron-withdrawing effect, further reducing the pKa of the pyridine nitrogen.[2]
Predicted Lipophilicity (logP) Fluorination generally increases lipophilicity. The position of the fluorine is likely to have a nuanced effect on the overall logP.[2]The proximity of the fluorine to the nitrogen may influence intramolecular interactions and solvation, potentially leading to a different lipophilicity profile compared to the 3-fluoro isomer.

The structural rigidity of the cyclopropane ring is a key feature in both molecules, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein.[1] The fluoropyridine moiety in both isomers is known to enhance bioactivity and selectivity towards biological targets.[1]

Synthesis and Spectroscopic Characterization

Representative Synthetic Pathway

The synthesis of these compounds can be envisioned through a multi-step sequence involving the formation of the cyclopropane ring followed by the introduction of the fluoropyridine moiety, or vice-versa. A plausible route is outlined below.

Synthetic_Pathway A Substituted Pyridine C Ester Intermediate A->C Cyclopropanation B Cyclopropanation Reagent (e.g., Ethyl diazoacetate) B->C E Final Carboxylic Acid C->E Hydrolysis D Hydrolysis

Figure 1: General synthetic workflow for pyridinyl-cyclopropane carboxylic acids.

A more detailed, representative protocol for the synthesis of a fluoropyridinyl-cyclopropane carboxylic acid is provided below. This protocol is a composite of established chemical transformations for analogous structures.

Experimental Protocol: Synthesis of a Fluoropyridinyl-cyclopropane Carboxylic Acid Derivative

Step 1: Cyclopropanation of a Fluoropyridine Precursor

  • To a solution of a suitable fluoropyridine precursor (e.g., 2-bromo-3-fluoropyridine or 3-bromo-2-fluoropyridine) in an anhydrous solvent such as toluene, add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., a phosphine ligand).

  • Add a cyclopropanation reagent, such as cyclopropylboronic acid or a cyclopropyl Grignard reagent, portion-wise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the cyclopropyl-fluoropyridine intermediate.

Step 2: Carboxylation

  • Dissolve the cyclopropyl-fluoropyridine intermediate in an anhydrous ethereal solvent (e.g., tetrahydrofuran) and cool to -78 °C under an inert atmosphere.

  • Add a strong base, such as n-butyllithium, dropwise to deprotonate the cyclopropane ring.

  • Bubble carbon dioxide gas through the solution for a specified period or add solid carbon dioxide (dry ice).

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

  • Extract the carboxylic acid product with an organic solvent.

  • Dry, concentrate, and purify the final product, for instance, by recrystallization or chromatography.

Spectroscopic Characterization

The structures of these isomers would be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the cyclopropyl protons, typically in the upfield region of approximately 1.5–2.5 ppm.[3] The aromatic protons on the pyridine ring will exhibit splitting patterns and chemical shifts influenced by the position of the fluorine atom and the cyclopropane substituent.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide evidence for the number of unique carbon environments in the molecule. The carbon atoms of the cyclopropane ring will appear at relatively high field.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule. The fragmentation pattern in the MS/MS spectrum can provide further structural information.

Comparative Biological Activity and Applications in Drug Discovery

While direct comparative biological data for these two specific isomers is not publicly available, their structural motifs are prevalent in molecules designed as kinase inhibitors. The position of the fluorine atom can significantly impact the biological activity and pharmacokinetic properties.

Potential as Kinase Inhibitors

The pyridinyl-cyclopropane-carboxylic acid scaffold can serve as a crucial pharmacophore for interacting with the ATP-binding site of various kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can form key interactions with lysine residues often found in the active site.

The Influence of Fluorine Position:

  • 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid: The fluorine at the 3-position is known to favorably modulate ADME properties. Studies on analogous MK2 inhibitors have shown that a 3-fluoropyridine moiety can improve permeability and oral bioavailability while maintaining target potency.[3][4] This is a significant advantage in drug development, as poor pharmacokinetic properties are a common reason for compound attrition.

  • 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid: The placement of the fluorine atom at the 2-position, adjacent to the nitrogen, will have a more pronounced effect on the basicity of the pyridine ring, making it less prone to protonation at physiological pH. This can influence cell permeability and interactions with the target protein. The increased electron-withdrawing effect could also alter the reactivity of the pyridine ring in metabolic pathways.

Representative In Vitro Kinase Inhibition Assay

To evaluate and compare the inhibitory potential of these compounds against a specific kinase, a standardized in vitro assay is essential. The following protocol provides a general framework for such an assay.

Kinase_Assay_Workflow A Prepare Reagents: - Kinase Enzyme - Substrate - ATP - Test Compounds B Dispense Compounds (Serial Dilutions) A->B C Add Kinase & Substrate B->C D Initiate Reaction with ATP C->D E Incubate D->E F Stop Reaction & Detect Signal (e.g., Luminescence, Fluorescence) E->F G Data Analysis (IC50 determination) F->G

Figure 2: A typical workflow for an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Assay
  • Reagent Preparation: Prepare solutions of the kinase of interest, a suitable substrate (peptide or protein), and ATP in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

  • Compound Dilution: Prepare a serial dilution of the test compounds (1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid and 1-(2-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid) in DMSO, and then further dilute in the assay buffer.

  • Assay Plate Setup: In a 384-well plate, add a small volume of each compound dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition: Add the kinase and substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as ADP-Glo™ which measures ADP production via a luminescent signal, or by detecting the phosphorylated substrate using a specific antibody in an ELISA format.[5][6]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ADME Properties: The Impact of Fluorine on Drug-Likeness

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. As previously mentioned, the introduction of fluorine can significantly improve these properties.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life in vivo.

  • Permeability: Fluorination can enhance the permeability of a molecule across biological membranes.[3] This is a key factor for oral bioavailability.

  • Solubility: The effect of fluorination on solubility can be complex, but in some cases, it has been shown to improve solubility.[4]

A comparative analysis of the ADME properties of these two isomers would be crucial in selecting a lead candidate for further development. Standard in vitro ADME assays, such as Caco-2 permeability assays and microsomal stability assays, would provide valuable data.

Conclusion and Future Outlook

Both 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid and 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid are valuable building blocks for the synthesis of novel drug candidates. Based on existing literature for analogous compounds, the 3-fluoro isomer may hold a slight advantage due to the demonstrated positive impact of this substitution pattern on ADME properties without compromising target potency.[3][4]

However, without direct comparative experimental data, this remains a well-informed hypothesis. The optimal choice of isomer will ultimately depend on the specific biological target and the desired pharmacological profile. It is highly recommended that researchers synthesize and evaluate both isomers in their specific assays to make an empirically driven decision.

The continued exploration of fluorinated heterocyclic scaffolds, such as the two compounds discussed in this guide, will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases.

References

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. [Link]

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]

  • Biochemical assays for kinase activity detection. Celtarys. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • In Vitro Characterization of Small-Molecule Kinase Inhibitors. Wiley-VCH. [Link]

  • Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Analysis: A Comparative Assessment of LC-MS for 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid

Abstract In the landscape of modern drug development, the meticulous characterization of active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug development, the meticulous characterization of active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other principal analytical techniques for determining the purity of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid, a key building block in medicinal chemistry. We will explore the causality behind methodological choices, present a robust, self-validating LC-MS protocol, and offer supporting data to guide researchers and drug development professionals in selecting the most appropriate analytical strategy.

Introduction: The Imperative of Purity in Drug Synthesis

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is a bicyclic compound whose rigid structure is of significant interest in medicinal chemistry for modulating biological targets like enzymes and receptors.[1] As with any API or synthetic intermediate, its purity is a critical quality attribute. The manufacturing process of small molecule APIs often involves multiple chemical reactions, which can introduce a variety of impurities including unreacted starting materials, by-products, intermediates, and degradation products.[2][3]

The presence of these impurities, even at trace levels, can have significant consequences, potentially affecting the safety, efficacy, and stability of the final drug product.[3][4] Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control and characterization of any impurity present at or above a 0.10% threshold.[4][5] This necessitates analytical methodologies that are not only precise and accurate but also highly sensitive and specific.

LC-MS: The Gold Standard for Purity and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in the pharmaceutical industry, combining the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[6][7] This hyphenated technique is uniquely suited for the purity analysis of non-volatile small molecules like our target compound.

  • The Power of Separation (LC): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) separates the target compound from its impurities based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[7] This allows for the quantification of the main component relative to any other species present.

  • The Power of Detection (MS): The mass spectrometer ionizes the molecules eluting from the LC column and separates them based on their mass-to-charge ratio (m/z).[7] This provides two crucial pieces of information: the molecular weight of the compound, which confirms its identity, and the molecular weights of any co-eluting impurities, which is the first step toward their structural elucidation.[8]

The synergy between LC and MS provides a comprehensive profile of a sample, addressing not just "how much" but also "what is it," a question that is paramount for meeting regulatory expectations for impurity identification.[7]

Experimental Workflow: A Self-Validating System

A robust analytical method must be self-validating, meaning it incorporates checks to ensure the system is performing correctly before, during, and after the analysis. The following diagram illustrates a comprehensive workflow for purity analysis using LC-MS, incorporating critical system suitability tests (SST).

LC_MS_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Processing & Reporting SamplePrep Sample & Standard Preparation Sample_Run Test Sample Injection(s) SamplePrep->Sample_Run SST_Prep System Suitability Solution Preparation SST_Run System Suitability Test (SST) (Injection of Standard) SST_Prep->SST_Run Method_Dev LC-MS Method Development Method_Dev->SST_Prep SST_Check Verify SST Criteria (Tailing Factor, Resolution, Reproducibility) SST_Run->SST_Check SST_Check->Method_Dev SST Fail Blank_Run Blank Injection (Solvent) SST_Check->Blank_Run SST Pass Standard_Run Reference Standard Injection Blank_Run->Standard_Run Standard_Run->Sample_Run Integration Peak Integration & Chromatogram Processing Sample_Run->Integration Purity_Calc Purity Calculation (Area % Normalization) Integration->Purity_Calc Impurity_ID Impurity Identification (Mass Analysis) Integration->Impurity_ID Final_Report Generate Final Report (Purity, Impurity Profile) Purity_Calc->Final_Report Impurity_ID->Final_Report

Caption: A comprehensive LC-MS workflow for purity analysis.

Detailed Experimental Protocol: LC-MS Purity Assay

This protocol is designed to be a starting point for the analysis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid and should be validated according to ICH Q2(R1) guidelines for its intended purpose.[9][10]

Instrumentation:

  • An Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.

Chromatographic Conditions:

  • Column: C18 stationary phase, 1.8 µm particle size, 2.1 x 100 mm.

    • Causality: A C18 column is chosen for its excellent retention and separation of small to medium polarity molecules, which is characteristic of the target compound. The smaller particle size of UHPLC columns provides higher resolution and faster analysis times.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is a common mobile phase modifier that aids in the ionization of the analyte for better MS sensitivity (positive ion mode) and improves peak shape. Acetonitrile is a common organic solvent with low viscosity and UV cutoff.

  • Gradient Elution: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Causality: A gradient elution is essential for impurity profiling, as it allows for the separation of compounds with a wide range of polarities, from polar starting materials to non-polar by-products.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Causality: ESI is a soft ionization technique suitable for polar and medium-polarity molecules, minimizing fragmentation in the source and providing a clear molecular ion peak ([M+H]+). The pyridine nitrogen and carboxylic acid group are readily protonated.

  • Scan Range: 50 - 500 m/z.

  • Data Acquisition: Full scan mode for purity determination and impurity detection. Data-dependent MS/MS can be used for structural elucidation of significant impurities.

Sample & Standard Preparation:

  • Stock Solution: Accurately weigh and dissolve 10 mg of the reference standard or test sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL solution.

  • Working Solution: Dilute the stock solution 1:100 with the 50:50 solvent mixture to a final concentration of 10 µg/mL.

System Suitability Test (SST):

  • Inject the working standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • RSD of Retention Time: ≤ 1.0%.

    • Tailing Factor: 0.8 - 1.5.

  • Trustworthiness: Passing SST ensures that the analytical system is precise and suitable for conducting the analysis, making the subsequent data reliable.[10]

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, a comprehensive understanding requires comparing it to other available analytical methods. The choice of technique depends on the specific question being asked—be it routine quality control, unknown identification, or structural confirmation.[11][12]

Technique_Comparison center_node Purity Analysis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid lcms LC-MS (Liquid Chromatography- Mass Spectrometry) center_node->lcms Best for Identification & Sensitivity hplcuv HPLC-UV (High-Performance Liquid Chromatography-UV) center_node->hplcuv Best for Routine QC & Quantification gcms GC-MS (Gas Chromatography- Mass Spectrometry) center_node->gcms For Volatile Impurities (Residual Solvents) nmr NMR (Nuclear Magnetic Resonance) center_node->nmr Best for Structural Elucidation

Caption: Decision logic for selecting an analytical technique.

Data Summary: A Head-to-Head Comparison

The following table objectively compares the performance of LC-MS with other common analytical techniques for the purity assessment of our target compound.

FeatureLC-MSHPLC-UVGC-MSqNMR
Primary Use Identification & QuantificationQuantification & Routine QCVolatile Impurity AnalysisAbsolute Quantification & Structure ID
Sensitivity Very High (pg-ng)High (ng-µg)Very High (pg-ng)Low (µg-mg)
Specificity Very High (Mass-based)Moderate (Chromatography-based)Very High (Mass-based)Very High (Structure-based)
Impurity ID Excellent (MW & Fragmentation)Poor (Requires standards)Excellent (for volatiles)Excellent (Definitive Structure)
Throughput HighVery HighHighLow
Sample Volatility Not RequiredNot RequiredRequired (or Derivatization)Not Required
Cost HighLow-MediumMediumVery High
In-Depth Discussion
  • HPLC-UV: This is the workhorse of most QC labs.[4] It is robust, reliable, and excellent for quantifying known impurities against a reference standard. However, its major limitation is that it cannot identify unknown peaks. A UV detector only indicates that something is there, but not what it is. Furthermore, if an impurity co-elutes with the main peak and lacks a chromophore, it will be completely missed.[13]

  • GC-MS: This technique is ideal for analyzing volatile and semi-volatile compounds.[2] For our target compound, its primary role would be to quantify residual solvents used in the synthesis, which is a separate ICH requirement (Q3C). It is unsuitable for analyzing the non-volatile API itself without chemical derivatization to increase its volatility, a step that adds complexity and potential for error.[11]

  • Quantitative NMR (qNMR): NMR spectroscopy provides unparalleled detail about a molecule's structure and is the definitive method for structural elucidation.[2] qNMR can be used for purity assessment without needing a reference standard for the analyte itself (using an internal standard of known purity). However, its sensitivity is significantly lower than MS, making it unsuitable for detecting and quantifying impurities at the 0.1% level required by ICH guidelines.

Conclusion: An Integrated Analytical Approach

For the comprehensive purity analysis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid, LC-MS stands out as the superior single technique . It provides the requisite sensitivity to detect trace impurities and the specificity to identify them based on their mass, which is a critical requirement for regulatory submission and process development.[7][14]

However, a truly robust quality control strategy does not rely on a single method. The most effective approach integrates these techniques:

  • LC-MS is used during process development to identify and characterize unknown impurities.

  • A validated HPLC-UV method is then established for rapid and routine quality control of batches, quantifying the known impurities identified by LC-MS.

  • GC-MS is employed to control for residual solvents.

  • NMR is used for the definitive structural confirmation of the API and isolated impurities.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a scientifically sound, efficient, and compliant strategy for ensuring the purity and safety of their pharmaceutical compounds.

References

  • The Complete Guide to Impurity Profiling in Small Molecule APIs. (2025). Pharmaffiliates. [Link]

  • What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? (2025). ResolveMass Laboratories Inc.[Link]

  • Vanhoenacker, G., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(2), 455-487. [Link]

  • Vanhoenacker, G., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]

  • Al-Shehri, M. M., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (2011). PMC. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]

  • Small Molecule Standards for LC-MS Analysis. Waters Corporation. [Link]

  • Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Almac. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.[Link]

  • Impurities in APIs and Their Effects on Products. (2024). Contract Pharma. [Link]

  • Isolation and Identification of API Impurities. (2024). Labinsights. [Link]

  • What Testing Methods Are Used to Ensure Chemical Purity? Diplomata Comercial. [Link]

  • Impurity Identification in Small-Molecule APIs. (2020). Pharma's Almanac. [Link]

Sources

Validation

The Reactivity of Fluoropyridine Carboxylic Acids: A Comparison Guide for Medicinal Chemistry

Introduction Fluoropyridine carboxylic acids are highly versatile, bifunctional building blocks in medicinal chemistry. They offer a unique dual-reactivity profile: the fluorinated pyridine ring serves as an exceptional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluoropyridine carboxylic acids are highly versatile, bifunctional building blocks in medicinal chemistry. They offer a unique dual-reactivity profile: the fluorinated pyridine ring serves as an exceptional electrophile for Nucleophilic Aromatic Substitution (SNAr), while the carboxylic acid moiety enables facile amide bond formation—a cornerstone reaction in modern drug discovery[1].

As a Senior Application Scientist, I have evaluated countless heterocyclic scaffolds. This guide objectively compares the reactivity of fluoropyridines against their chlorinated and non-halogenated counterparts, elucidating the mechanistic causality behind their superior performance and providing field-proven, self-validating protocols for their application.

Section 1: Mechanistic Causality in SNAr Reactivity

In traditional aliphatic nucleophilic substitution, fluorine is notoriously a poor leaving group due to the extreme strength of the C–F bond (approx. 126 kcal/mol)[2]. However, in SNAr reactions, the typical leaving group reactivity order is entirely reversed (F > NO2 > Cl ≈ Br > I)[3].

The SNAr reaction of a fluoropyridine proceeds via a two-step addition-elimination mechanism[4]. The causality behind fluorine's superior reactivity lies in the rate-determining step: the initial nucleophilic attack. This attack disrupts the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex[4]. The extreme electronegativity of the fluorine atom heavily polarizes the C–F bond, significantly lowering the LUMO+1 orbital energy and stabilizing the accumulating negative charge in the transition state[5]. Because the subsequent elimination of the fluoride ion is fast, the high C–F bond strength does not impede the overall reaction rate.

Consequently, 2-fluoropyridine undergoes SNAr with nucleophiles like sodium ethoxide approximately 250 to 320 times faster than 2-chloropyridine[4][5]. This enhanced reactivity permits the use of milder reaction conditions, which is crucial for preserving sensitive functional groups in late-stage drug development[4].

SNAr_Mechanism A Fluoropyridine Carboxylic Acid B Nucleophilic Attack (Rate-Determining) A->B + Nu: C Meisenheimer Complex (F-Stabilized) B->C D Fluoride Elimination (Fast Step) C->D E Substituted Product D->E - F⁻

Logical flow of the SNAr mechanism highlighting the rate-determining Meisenheimer complex.

Table 1: Relative SNAr Reactivity of 2-Halopyridines
SubstrateRelative Reaction Rate ( krel​ )Activation Free Energy (ΔΔG)Mechanistic Impact
2-Fluoropyridine ~320Baseline (0.0 kcal/mol)Highly stabilized transition state; allows mild bases[4][5].
2-Chloropyridine 1+3.4 kcal/molRequires higher temperatures and stronger bases.
2-Bromopyridine < 1+3.6 kcal/molProne to competitive metal-catalyzed cross-coupling side reactions.

Data synthesized from comparative kinetic studies of halopyridines with alkoxide nucleophiles[4][5].

Section 2: Amide Coupling Dynamics & Functionalization

The carboxylic acid functional group provides a secondary vector for molecular diversification. Amide coupling remains the most frequently executed reaction in medicinal chemistry to generate novel compounds[1]. While standard coupling reagents (e.g., HATU, BOP) are highly effective for fluoropyridine carboxylic acids[6], recent methodological breakthroughs have introduced fluorinated pyridines themselves as coupling mediators.

For instance, pentafluoropyridine (PFP) acts as a highly efficient deoxyfluorinating agent. It converts unactivated carboxylic acids into highly reactive acyl fluorides in situ, which subsequently react with amines to form amides in yields up to 94%[7][8]. This approach offers superior atom economy and avoids the epimerization risks or stoichiometric phosphine oxide waste associated with traditional coupling agents.

Table 2: Comparison of Amide Coupling Strategies
Coupling StrategyReagentsTypical YieldsAdvantagesLimitations
Standard Phosphonium BOP / DIPEA29–86%High efficiency for diverse amines; proven in radiotracer synthesis[6].Generates stoichiometric phosphine oxide waste.
Uronium-Based HATU / DIPEA75–95%Extremely fast kinetics; high conversion rates.Expensive; potential for epimerization of chiral centers.
In Situ Acyl Fluoride PFP / PyridineUp to 94%Cheap, bench-stable reagent; high atom economy; mild conditions[7].Requires careful control of amine equivalents to prevent side reactions.

Section 3: Self-Validating Experimental Protocols

To ensure maximum reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an in-process control to verify success before proceeding.

Exp_Workflow Step1 1. Reagent Prep Anhydrous Solvent Step2 2. SNAr Reaction 110°C, Base Step1->Step2 Step3 3. Amide Coupling Activation Step2->Step3 LC-MS Check Step4 4. Purification Acid Wash Step3->Step4 Step5 5. Pure Target Compound Step4->Step5 >99% Purity

Step-by-step experimental workflow for dual functionalization of fluoropyridine carboxylic acids.

Protocol A: SNAr Functionalization of 2-Fluoropyridine-4-carboxylic Acid

Objective: Substitute the 2-fluoro position with a secondary amine (e.g., morpholine) prior to amide coupling.

  • Reagent Preparation: Dissolve 1.0 eq of 2-fluoropyridine-4-carboxylic acid in anhydrous tert-amyl alcohol to achieve a 0.2 M concentration[4].

    • Causality: Anhydrous solvents are critical to prevent competitive nucleophilic attack by hydroxide ions (from ambient moisture), which would yield the unwanted pyridone byproduct.

  • Nucleophile Addition: Add 2.5 eq of morpholine.

    • Causality: The excess amine acts as both the nucleophile and the base to scavenge the generated HF, driving the reaction forward without the need for an external, potentially harsh inorganic base.

  • Thermal Activation: Heat the reaction mixture to 110 °C under a nitrogen atmosphere[4].

    • Causality: Nitrogen prevents oxidative degradation of the electron-rich amine at elevated temperatures.

  • In-Process Validation: Monitor via LC-MS. The C–F bond cleavage and morpholine addition will result in a distinct mass shift of +67 Da. The system is validated to proceed to workup only when the starting material peak is <1%.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and 1M aqueous HCl.

    • Causality: The acidic wash protonates and partitions unreacted morpholine into the aqueous layer, effectively self-purifying the organic target compound[9].

Protocol B: One-Pot Amide Coupling using Pentafluoropyridine (PFP)

Objective: Form an amide bond directly from the functionalized pyridine carboxylic acid using PFP.

  • Activation: Combine 1.0 eq of the carboxylic acid and 1.5 eq of PFP in acetonitrile at room temperature[8].

  • Base Addition: Add 3.0 eq of pyridine.

    • Causality: Pyridine acts as a mild base to facilitate the deoxyfluorination, converting the acid into a highly reactive acyl fluoride intermediate[7].

  • Amidation: Add 1.2 eq of the target amine and stir for 12 hours.

  • Validation & Isolation: Confirm the transient formation and subsequent disappearance of the acyl fluoride intermediate via IR spectroscopy (monitoring the C=O stretch at ~1840 cm⁻¹) or LC-MS. Purify the crude product via flash column chromatography on silica gel.

Conclusion

Fluoropyridine carboxylic acids offer unparalleled strategic advantages in medicinal chemistry. Their highly polarized C–F bonds drastically lower the activation energy required for SNAr reactions, outperforming chloropyridines by orders of magnitude[4][5]. When coupled with robust, modern amide bond formation strategies—such as PFP-mediated deoxyfluorination—these bifunctional building blocks enable the rapid, predictable, and highly efficient synthesis of complex drug-like libraries.

Sources

Comparative

Comparative IR Spectroscopy Guide: 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid

As a critical building block in modern medicinal chemistry—particularly in the synthesis of kinase inhibitors and CFTR modulators—1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid presents a unique structural profil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in modern medicinal chemistry—particularly in the synthesis of kinase inhibitors and CFTR modulators—1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid presents a unique structural profile. The convergence of an aryl fluoride, a highly strained cyclopropane ring, and a carboxylic acid creates a complex electronic environment.

This guide provides an objective, highly technical comparison of the infrared (IR) spectral performance of this compound against its structural analogues. By understanding the causality behind these vibrational shifts, researchers can accurately validate raw materials and monitor synthetic transformations.

Structural Diagnostics & Mechanistic IR Theory

The IR spectrum of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is defined by three competing electronic and structural motifs:

  • The Aryl Fluoride (C–F) Bond: The carbon-fluorine bond is highly polarized. In aryl fluorides, the C–F stretching vibration typically manifests as a strong, sharp, and highly diagnostic band between 1210 and 1250 cm⁻¹[1]. The high electronegativity of the fluorine atom also exerts a strong inductive (-I) effect across the pyridine ring[2], which propagates through the adjacent cyclopropane system.

  • The Cyclopropane Ring (Walsh Orbitals): Unlike standard sp³-hybridized alkanes (which show C–H stretches below 3000 cm⁻¹), the C–C bonds in cyclopropane possess high p-character, forcing the C–H bonds to adopt higher s-character. This shifts the cyclopropyl C–H stretching frequencies above 3000 cm⁻¹ (typically 3010–3050 cm⁻¹). Furthermore, the Walsh orbitals of the ring provide pseudo-π conjugation with the adjacent carbonyl group.

  • The Carboxylic Acid (C=O and O–H): The carbonyl (C=O) stretching frequency is governed by a delicate electronic balance. While cyclopropane conjugation typically lowers the C=O frequency (analogous to α,β-unsaturation)[3], the strong inductive pull (-I) from the 3-fluoropyridine moiety removes electron density from the carbonyl carbon. This increases the C=O force constant, shifting the absorption band to higher wavenumbers (~1695–1710 cm⁻¹) compared to non-fluorinated analogues.

Comparative Spectral Analysis

To isolate the spectral impact of the fluorine atom and the cyclopropane ring, the target compound is compared against two reference analogues:

  • Alternative A: 1-(Pyridin-2-yl)cyclopropane-1-carboxylic acid (Des-fluoro analogue)

  • Alternative B: 3-Fluoropyridine-2-carboxylic acid (Des-cyclopropyl analogue)

Table 1: Comparative IR Absorption Frequencies
Vibrational ModeTarget CompoundAlternative A (Des-fluoro)Alternative B (Des-cyclopropyl)
O–H Stretch (H-bonded) ~2500 – 3200 cm⁻¹ (Broad)~2500 – 3200 cm⁻¹ (Broad)~2500 – 3200 cm⁻¹ (Broad)
C–H Stretch (Aromatic) ~3060 – 3100 cm⁻¹~3050 – 3100 cm⁻¹~3060 – 3100 cm⁻¹
C–H Stretch (Cyclopropyl) ~3010 – 3050 cm⁻¹~3010 – 3050 cm⁻¹Absent
C=O Stretch (Carboxylic) ~1695 – 1710 cm⁻¹~1685 – 1700 cm⁻¹~1710 – 1725 cm⁻¹
C=C / C=N (Pyridine) ~1580, ~1450 cm⁻¹~1590, ~1460 cm⁻¹~1580, ~1450 cm⁻¹
C–F Stretch (Aryl Fluoride) ~1210 – 1250 cm⁻¹ (Strong)Absent~1210 – 1250 cm⁻¹ (Strong)

Data Interpretation: The absence of the ~1230 cm⁻¹ band instantly differentiates Alternative A from the target. Meanwhile, the presence of the cyclopropyl C–H stretch (>3010 cm⁻¹) and the downward shift of the C=O stretch (due to Walsh orbital conjugation) differentiates the target from Alternative B.

Experimental Methodology: ATR-FTIR Protocol

To ensure high-fidelity spectral data, transmission IR (e.g., KBr pelleting) is generally discouraged for fluorinated carboxylic acids due to moisture absorption. The following Attenuated Total Reflectance (ATR) protocol is designed as a self-validating system.

Step 1: Instrument Preparation & Crystal Selection

  • Action: Utilize a Diamond ATR module rather than ZnSe or KBr.

  • Causality: Diamond is chemically inert and non-hygroscopic. It withstands the high mechanical pressure required to achieve optical contact with crystalline solid samples without introducing artifactual water bands in the 3200–3500 cm⁻¹ region.

Step 2: Background Acquisition (Self-Validation Checkpoint)

  • Action: Collect a 32-scan background spectrum of the clean, dry crystal in ambient air.

  • Validation: The resulting background must display a >95% transmittance baseline. If residual peaks (e.g., aliphatic C-H at 2900 cm⁻¹) are present, the crystal is contaminated and must be cleaned with isopropanol and lint-free wipes before proceeding.

Step 3: Sample Application & Compression

  • Action: Deposit ~2–5 mg of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid onto the center of the diamond crystal. Lower the pressure anvil until the torque-limiting clutch engages (clicks).

  • Causality: Consistent, maximum pressure ensures uniform contact between the crystal and the sample. Poor contact reduces the penetration depth of the evanescent wave, leading to a sloping baseline and artificially weak high-frequency bands (e.g., O-H and C-H stretches).

Step 4: Spectral Acquisition

  • Action: Acquire the spectrum using 32 scans at a resolution of 4 cm⁻¹ across a range of 4000 to 400 cm⁻¹.

  • Causality: A 4 cm⁻¹ resolution is the optimal threshold to clearly resolve the sharp C–F stretch from adjacent C–O stretches[4], while 32 scans provide a high signal-to-noise ratio without exposing the hygroscopic acid to prolonged atmospheric humidity.

Step 5: Post-Processing & Atmospheric Compensation

  • Action: Apply an ATR correction algorithm and atmospheric suppression (to remove CO₂ interference at 2350 cm⁻¹).

  • Validation: Verify that the baseline is completely flat between 4000–3800 cm⁻¹ and 2200–2000 cm⁻¹. A baseline that slopes upward at lower wavenumbers indicates severe particle size scattering, requiring the sample to be ground finer before re-analysis.

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between the compound's structural motifs and their corresponding IR spectral manifestations, highlighting the competing electronic effects on the carbonyl group.

IR_Mechanisms Target 1-(3-Fluoropyridin-2-yl) cyclopropane-1-carboxylic acid Fluoro 3-Fluoro Pyridine (-I Inductive Effect) Target->Fluoro Cyclo Cyclopropane Ring (Walsh Orbital Conjugation) Target->Cyclo COOH Carboxylic Acid (H-Bonded Dimer) Target->COOH CF_Band C-F Stretch ~1210-1250 cm⁻¹ Fluoro->CF_Band Primary IR CO_Band C=O Stretch ~1695-1710 cm⁻¹ Fluoro->CO_Band +Δν Shift CH_Band C-H Stretch >3000 cm⁻¹ Cyclo->CH_Band Primary IR Cyclo->CO_Band -Δν Shift COOH->CO_Band Primary IR

Diagram 1: Structural motifs and their corresponding IR spectral manifestations.

References

  • ACS Catalysis. "Aryl Fluoride Activation through Palladium–Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study." American Chemical Society. Available at:[Link]

  • The Journal of Physical Chemistry B. "Direct Evidence of Catalytic Heterogeneity in Lactate Dehydrogenase by Temperature Jump Infrared Spectroscopy." American Chemical Society. Available at:[Link]

  • Nottingham ePrints. "Exploring Sustainability in Fluorine Methodologies." University of Nottingham. Available at:[Link]

Sources

Validation

comparing cyclopropane carboxylic acid building blocks in targeted drug design

The Strategic Role of Cyclopropane Carboxylic Acid Building Blocks in Targeted Drug Design: A Comparative Guide As the pharmaceutical industry continues its "escape from flatland"—moving away from planar, sp2-hybridized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Cyclopropane Carboxylic Acid Building Blocks in Targeted Drug Design: A Comparative Guide

As the pharmaceutical industry continues its "escape from flatland"—moving away from planar, sp2-hybridized aromatic rings toward structurally complex, sp3-rich frameworks—the selection of optimal building blocks is critical for clinical success. Cyclopropane carboxylic acid (CPA) derivatives have emerged as premium bioisosteres in modern medicinal chemistry. By replacing traditional isopropyl, cyclobutyl, or phenyl groups with CPA motifs, drug developers can fundamentally alter a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

As an Application Scientist, I have structured this guide to objectively compare the physicochemical performance of CPA building blocks against standard alternatives, backed by mechanistic causality and self-validating experimental protocols.

Physicochemical & Structural Comparison

The utility of the cyclopropane ring stems from its unique orbital hybridization. Unlike standard alkanes, the three carbon atoms in a cyclopropyl ring are coplanar, and their C–C bonds possess enhanced π -character with relatively shorter bond lengths (1.51 Å)[1]. This unique geometry imparts several critical advantages over alternative functional groups:

  • Metabolic Stability: The C–H bonds in cyclopropane are shorter and stronger (higher bond dissociation energy) than those in flexible alkyl chains like isopropyl groups[1]. This makes them highly resistant to cytochrome P450 (CYP450)-mediated oxidation. In comparative studies, incubating isopropyl and cyclopropyl analogs with human liver microsomes for 60 minutes resulted in ~70% metabolism for the isopropyl derivative, compared to only ~15% for the cyclopropyl bioisostere[1].

  • Lipophilicity (LogP) Modulation: Replacing an isopropyl group with a cyclopropyl group systematically reduces lipophilicity. The Hansch π -value drops from 1.53 for an isopropyl group to 1.14 for a cyclopropyl group[2]. This reduction is vital for improving aqueous solubility and mitigating off-target lipophilic toxicity.

  • Conformational Rigidity: The rigid geometry of the cyclopropane ring restricts the conformational entropy of the molecule. When a cyclopropane ring is opened to an isopropyl substituent, the relaxation of these geometrical constraints can result in up to a 20-fold erosion of target binding potency[3].

Table 1: Comparative Profiling of Carboxylic Acid Building Blocks

Structural MotifHansch π -value (Lipophilicity)C-H Bond StrengthConformational FlexibilityCYP450 Metabolic LiabilityPrimary Use Case in Drug DesignIsopropyl1.53~98 kcal/molHigh (Rotatable)High ( ω and ω -1 oxidation)Baseline lipophilic bulkCyclopropyl1.14~106 kcal/molRigid (Coplanar)Low (Steric/Electronic shielding)sp3-rich bioisostere, PK optimizationCyclobutyl~1.90~99 kcal/molSemi-rigid (Puckered)ModerateExtended spatial fillingPhenyl1.96~110 kcal/molRigid (Planar, sp2)Moderate (Epoxidation) π π stacking, flat hydrophobic

Experimental Validation: Self-Validating Protocols

To objectively quantify the advantages of CPA-derived leads, we employ a self-validating Human Liver Microsome (HLM) Stability Assay. This protocol is designed not just to generate data, but to internally verify the integrity of the results by isolating CYP-mediated metabolism from other degradation pathways.

Protocol: HLM Intrinsic Clearance ( CLint​ ) Assay

Objective: Quantify the metabolic half-life ( t1/2​ ) and intrinsic clearance of CPA-containing compounds versus their isopropyl analogs.

Causality & Assay Design: Microsomes contain membrane-bound CYP450 enzymes but lack the soluble cofactors required for their catalytic cycles. By selectively supplying NADPH, we trigger Phase I oxidative metabolism. We test compounds at a 1 µM concentration—well below the typical Michaelis constant ( Km​ )—to ensure the reaction follows first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance.

Self-Validating Controls:

  • Minus-NADPH Control: A parallel incubation lacking NADPH. Causality: If compound depletion occurs here, it indicates non-CYP degradation (e.g., buffer instability or background esterase activity). The assay is only valid for CYP profiling if the minus-NADPH control shows <5% depletion.

  • Positive Control (Verapamil): A known rapid-clearance drug. Causality: Ensures the HLM batch is enzymatically active. The assay is validated only if Verapamil exhibits a t1/2​<15 minutes.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific buffer and pH are required to maintain the native 3D conformation of CYP450 enzymes.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (1 µM final) in the buffer. Pre-warm to 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final).

  • Sampling & Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the microsomal proteins, abruptly halting the enzymatic reaction and precipitating proteins to protect the LC-MS/MS column.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to ensure high target selectivity against the complex biological matrix.

Workflow Visualization

The following diagram illustrates the logical decision tree used during hit-to-lead optimization when deploying cyclopropane bioisosteres to rescue compounds with poor developability profiles[4].

G A Identify Lead Liability (e.g., High LogP, Rapid Clearance) B Bioisosteric Replacement (Isopropyl -> Cyclopropyl) A->B C In Vitro Profiling (HLM Stability & PAMPA) B->C D Data Analysis (Calculate Intrinsic Clearance) C->D E Lead Progression (Enhanced PK/PD Profile) D->E t1/2 > 60 min High Permeability F Iterative Optimization (Explore Substituted CPAs) D->F Sub-optimal Metrics F->B

Hit-to-Lead Optimization Workflow utilizing Cyclopropane Carboxylic Acid Bioisosteres.

Strategic Recommendations

When designing targeted therapeutics, the deployment of a bioisostere should be a tactical decision rather than a random screening effort[4].

  • Use Cyclopropane Carboxylic Acids when: The lead compound suffers from rapid oxidative metabolism at an isopropyl or tert-butyl site, or when you need to lower the LogP to improve solubility without losing the steric bulk required to maintain the bioactive conformation[2].

  • Use Phenyl/Aryl Acids when: The binding pocket strictly requires π

    π stacking interactions with target residues (e.g., Tyrosine or Phenylalanine), and metabolic stability is not the primary liability.
  • Use Cyclobutyl Acids when: The binding pocket is slightly larger and requires extended spatial filling, though be prepared to accept a higher lipophilicity penalty compared to cyclopropanes.

By understanding the causality behind these physicochemical properties, drug development professionals can rationally deploy cyclopropane building blocks to rescue failing chemotypes and accelerate the path to the clinic.

References
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications. 1

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. 2

  • Applications of Bioisosteres in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry - ACS Publications. 3

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC - NIH. 4

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (CAS No. 1402232-85-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (CAS No. 1402232-85-2). As a specialized reagent in medicinal chemistry and drug development, its unique structure necessitates a rigorous and informed approach to waste management to ensure personnel safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist to explain the chemical reasoning behind each critical step.

Hazard Profile and Risk Assessment: Understanding the Compound

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is a complex organic molecule featuring a carboxylic acid group, a cyclopropane ring, and a fluorinated pyridine ring.[1] While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, a robust risk assessment can be constructed by analyzing its structural components and data from closely related chemical analogues.

The primary hazards stem from two key features:

  • The Carboxylic Acid Group: This functional group is inherently acidic and can be corrosive. Analogous compounds like 1-Fluoro-cyclopropane-1-carboxylic acid and Cyclopropanecarboxylic acid are classified as causing severe skin burns and eye damage.[2][3]

  • The Fluoropyridine Moiety: The presence of a fluorinated aromatic heterocycle suggests potential toxicity.[1] Combustion or thermal decomposition of such compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[4][5] Furthermore, many pyridine derivatives require careful handling and must be disposed of as hazardous waste.[6]

Based on this analysis, 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid must be managed as corrosive and potentially toxic hazardous waste .

Compound Profile
IUPAC Name 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
CAS Number 1402232-85-2[1]
Molecular Formula C₉H₈FNO₂[7][8]
Molecular Weight 181.16 g/mol [1][7][8]
Inferred Primary Hazards Causes severe skin burns and eye damage (Corrosive).[2][3] Potentially harmful if swallowed or inhaled.[8][9]
Hazardous Byproducts Thermal decomposition may produce hydrogen fluoride and nitrogen oxides.[4]

Immediate Safety Protocols: PPE and Spill Management

Before handling the compound in any capacity, including for disposal, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following should be worn at all times:

Protection Type Specification Rationale
Eye/Face Protection Chemical splash-resistant safety goggles with a face shield.Protects against splashes that can cause severe eye damage and skin burns.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact, which can lead to severe burns.[2]
Body Protection A flame-retardant laboratory coat.Protects against spills and contamination of personal clothing.[2]
Engineering Controls & Spill Cleanup
  • Ventilation: All handling and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[9][10]

  • Spill Protocol: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[2][11]

    • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[10][11] Do not use combustible materials like paper towels directly on the spill.[11]

    • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container designated for hazardous waste.[10][11]

    • Decontamination: Clean the spill area thoroughly.

    • Disposal: The container with the collected spill material must be disposed of as hazardous waste, following the procedures in Section 4.[12]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal. Never mix this waste stream with other chemicals .[11][13]

Waste Collection Workflow

The following diagram outlines the decision process for segregating different forms of waste associated with this compound.

G cluster_source Waste Generation Source cluster_container Waste Collection & Labeling A Unused/Expired Pure Compound D Dedicated, Compatible, Sealed Hazardous Waste Container A->D B Contaminated Labware (e.g., glassware, spatulas) B->D C Contaminated PPE & Debris (e.g., gloves, absorbent pads) C->D E Label Container with: - Full Chemical Name - 'Hazardous Waste' - Hazard Symbols (Corrosive) - Accumulation Start Date D->E caption Waste Segregation Workflow

Caption: Decision workflow for segregating waste.

Collection Procedure
  • Select an Appropriate Container: Use a container that is compatible with acidic and organic compounds, preferably the original manufacturer's container.[11][14] The container must have a tightly sealing lid.[2]

  • Label the Container: Before adding any waste, affix a hazardous waste label.[14] Clearly write the full chemical name: "1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid". Do not use abbreviations.[14]

  • Consolidate Waste: Carefully transfer waste into the labeled container inside a chemical fume hood. This includes pure/residual chemical, any material used to clean up spills, and any heavily contaminated disposable items.[11]

  • Seal and Store: Keep the container tightly sealed except when adding waste.[14] Store it in a designated, secure secondary containment area away from incompatible materials like strong bases or oxidizing agents.[3][13]

Final Disposal Pathway: The Only Compliant Option

The disposal of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is strictly regulated. The only acceptable method is through a licensed environmental services or chemical waste disposal company.

CRITICAL: WHAT NOT TO DO

  • DO NOT Pour Down the Drain: This compound is not suitable for drain disposal.[6][11] Its potential toxicity and the presence of the fluoropyridine ring make it a threat to aquatic ecosystems and wastewater treatment processes.[13][15] While some simple acids can be neutralized and drain disposed, this is not permitted for complex, potentially toxic organic acids.[12][13]

  • DO NOT Dispose of in Regular Trash: This substance is considered hazardous and must not be placed in municipal solid waste.[11][16]

  • DO NOT Attempt to Neutralize for Disposal: Due to the compound's fluorinated nature and potential toxicity, on-site neutralization is not recommended. The resulting salt may still be a regulated hazardous material. For example, hydrofluoric acid waste must never be neutralized for drain disposal due to its high toxicity.[17]

The Disposal Workflow

The overall process from laboratory use to final disposal is illustrated below.

G A Chemical Use in Fume Hood B Waste Generation (Residuals, Contaminated Items) A->B C Segregation into Labeled Waste Container B->C D Secure Temporary Storage (Secondary Containment) C->D E Schedule Pickup with Licensed Disposal Vendor D->E F Vendor Collection & Manifest Documentation E->F G Compliant Final Disposal (e.g., High-Temperature Incineration) F->G caption End-to-End Disposal Process

Caption: Overall process from waste generation to disposal.

Protocol for Final Disposal
  • Characterize the Waste: Ensure the waste is properly identified on all institutional paperwork. It is the responsibility of the waste generator to correctly characterize it.[11]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company to arrange for collection.[10][11]

  • Documentation: Complete all required waste manifests or pickup request forms accurately.

  • Contaminated Containers: Empty containers that held this chemical must also be disposed of as hazardous waste unless properly decontaminated.[11]

Summary of Best Practices

DoDo Not
Always wear appropriate PPE, including a face shield and resistant gloves.[2]Never pour this chemical or its solutions down the drain.[6][11]
Always handle this compound in a chemical fume hood.[10]Never dispose of this chemical in the regular trash.[11][16]
Always collect waste in a dedicated, sealed, and clearly labeled container.[14]Never mix this waste with other chemical streams.[11][13]
Always store waste containers in a secure, designated area with secondary containment.[14]Do Not attempt to neutralize the waste for drain disposal.[13][17]
Always use a licensed hazardous waste disposal company for final disposal.[10][11]Do Not leave waste containers open or unlabeled.[14]

References

  • Benchchem. (2025). Safe Disposal of 2-(2,4-Difluorophenyl)pyridine: A Procedural Guide.
  • Benchchem. 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid | 1402232-85-2.
  • AK Scientific, Inc. Safety Data Sheet: 1-Fluoro-cyclopropane-1-carboxylic acid.
  • Quest Specialty. Safety Data Sheet.
  • BroadPharm. (2016). Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Cyclopropanecarboxylic acid.
  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Volochem Inc. (2015). Safety Data Sheet: 1-(5-Fluoropyridin-2-yl)-cyclopropanecarboxylic acid.
  • Volochem Inc. (2015). Safety Data Sheet: 1-(3-Fluoropyridin-2-yl)-cyclopropanecarbonitrile.
  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid.
  • Western Kentucky University. Hazardous & Regulated Waste Management Guide.
  • ChemScene. 1-(5-Fluoropyridin-2-yl)cyclopropanecarboxylic acid | 1302580-98-8.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Fluoropyridine-2-carboxylic acid.
  • Cameo Chemicals. Datasheet: pyridine hydrofluoride.
  • Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.

Sources

Handling

Personal protective equipment for handling 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system rooted in physical chemistry and human factors. When handling specialized medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system rooted in physical chemistry and human factors. When handling specialized medicinal chemistry building blocks like 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1402232-85-2), we must look beyond generic safety data sheets. This compound is highly valued in drug development for its conformational rigidity and metabolic stability[1]. However, its unique molecular architecture demands a highly specific, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.

The following guide synthesizes structural hazard analysis with field-proven laboratory practices to provide a comprehensive, step-by-step operational plan for researchers.

Structural Hazard Analysis: The Causality of Risk

To design an effective PPE strategy, we must first understand why this specific molecule poses a threat. The hazards of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid are driven by two distinct structural moieties:

  • The Fluorinated Pyridine Ring: The addition of fluorine at the 3-position increases the molecule's lipophilicity[1]. In the context of safety, highly lipophilic compounds can act as permeation enhancers, rapidly crossing the stratum corneum (the skin's outer barrier) if dermal contact occurs.

  • The Cyclopropane Carboxylic Acid: This moiety is a localized proton donor. Upon contact with the moisture in human tissue (sweat, tears, mucous membranes), it causes a rapid localized drop in pH, leading to protein denaturation and severe irritation.

Because this compound is typically handled as a fine solid, electrostatic aerosolization during transfer is a primary vector for exposure.

Table 1: Quantitative Hazard Profile & Structural Causality

Hazard ClassGHS CodeStructural DriverOperational Risk Vector
Acute Toxicity (Oral) H302Fluorinated pyridine coreSystemic toxicity via accidental ingestion (e.g., contaminated gloves touching the face).
Skin Irritation H315Carboxylic acid moietyEpidermal damage upon direct dermal contact.
Eye Irritation H319Carboxylic acid moietySevere corneal damage from micro-aerosols or solution splashes.
STOT (Single Exp.) H335Fine powder morphologyRespiratory tract irritation from inhaling airborne particulates during weighing.

The Self-Validating PPE System

Under OSHA's 29 CFR 1910.132 standard, PPE is the final line of defense[2]. A "self-validating system" means that if one layer of protection fails (e.g., a microscopic tear in a glove), a secondary layer immediately prevents exposure while alerting the user to the breach.

Table 2: Required PPE Specifications & Scientific Justification

PPE CategorySpecificationRegulatory StandardCausality / Justification
Hand Protection Double Nitrile Gloves (≥4 mil thickness)OSHA 29 CFR 1910.138The lipophilic fluorinated core enhances dermal penetration. Double-gloving creates a friction barrier; if the outer glove tears, the inner glove remains intact[2].
Eye Protection Indirect Vented Splash GogglesOSHA 29 CFR 1910.133Standard safety glasses lack orbital seals. Goggles prevent the capillary action of liquid splashes and block H335-classified micro-particulates[2][3].
Body Protection Flame-Resistant (FR) Lab CoatOSHA 29 CFR 1910.132Protects against secondary hazards, particularly because this compound is often dissolved in flammable organic solvents (e.g., DMF, DMSO) during synthesis[4].
Respiratory Chemical Fume Hood (80-120 fpm face velocity)OSHA 29 CFR 1910.1450Primary engineering control. Respirators (N95/P100) are only required if handling bulk powders outside of a functioning hood[3][5].

Operational Workflow: Safe Handling & Weighing

Handling fine, irritating powders requires strict kinetic control to prevent aerosolization. The following step-by-step methodology ensures compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[5].

Step-by-Step Methodology: Weighing and Transfer

  • Pre-Operation Verification: Ensure the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Lower the sash to the designated safe operating height[3].

  • Donning PPE: Equip indirect vented splash goggles, an FR lab coat, and two pairs of nitrile gloves (double-gloving).

  • Static Mitigation (Critical Step): Because fine powders repel each other via electrostatic charge, wipe the exterior of the chemical bottle and the disposable weighing boat with a damp, lint-free wipe or use an anti-static ionizing brush. This prevents the powder from "jumping" into the user's breathing zone.

  • Transfer: Place the weighing boat on an analytical balance inside the fume hood. Use a grounded, stainless-steel micro-spatula to transfer the solid. Avoid pouring directly from the bottle.

  • Containment: Once the desired mass is achieved, immediately dissolve the solid in your target solvent within the hood, or transfer it to a reaction vial and seal it with a PTFE-lined septum cap before removing it from the engineering control.

  • Doffing & Decontamination: Remove the outer pair of contaminated gloves inside the hood and dispose of them in a designated solid hazardous waste container. Wash hands immediately after removing the inner gloves.

G Start 1. Pre-Operation Assessment (Verify Fume Hood >80 fpm) DonPPE 2. Don Self-Validating PPE (Double Nitrile, Goggles, Coat) Start->DonPPE Static 3. Static Mitigation (Wipe tools to prevent aerosolization) DonPPE->Static Weighing 4. Weighing & Transfer (Keep sash lowered, use spatula) Static->Weighing Containment 5. Containment (Dissolve or seal vial inside hood) Weighing->Containment Decon 6. Decontamination (Doff outer gloves, wash hands) Containment->Decon

Figure 1: Sequential operational workflow for handling hazardous fluorinated powders.

Spill Management & Disposal Plan

In the event of a spill, the primary objective is to neutralize the acidic nature of the compound while suppressing dust generation, adhering to the guidelines set forth in Prudent Practices in the Laboratory[6][7].

Step-by-Step Methodology: Acidic Powder Spill Clean-up

  • Assessment & Isolation: Immediately halt work. If the spill is large (>50g) or highly aerosolized outside a fume hood, evacuate the immediate area and contact Environmental Health and Safety (EHS)[6].

  • PPE Verification: Ensure splash goggles and fresh double nitrile gloves are securely in place before approaching the spill.

  • Neutralization: Gently cover the spilled powder with a weak solid base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate. This serves a dual purpose: it neutralizes the carboxylic acid moiety and physically weighs down the fine powder to prevent inhalation hazards[7].

  • Collection: Do not use a broom, as sweeping generates highly hazardous aerosols. Instead, use a non-sparking, disposable polypropylene scoop or damp paper towels to carefully collect the neutralized mixture.

  • Surface Decontamination: Wipe the affected surface with a damp paper towel containing a mild alkaline detergent, followed by a final wipe with 70% ethanol or isopropanol to remove any lipophilic organic residues.

  • Waste Segregation: Place all collected powder, scoops, and contaminated wipes into a compatible, sealable hazardous waste container. Label it explicitly as "Hazardous Waste: Fluorinated Pyridine Carboxylic Acid / Bicarbonate mixture." Do not mix this waste with strong bases, oxidizers, or acyl halides[7].

G Spill Spill Detected (Solid Powder or Solution) Assess Assess Volume & Aerosolization (Evacuate if >50g outside hood) Spill->Assess Neutralize Neutralize & Suppress (Cover with solid NaHCO3) Assess->Neutralize Collect Aerosol-Free Collection (Use damp wipes or plastic scoop) Neutralize->Collect Decon Surface Decontamination (Detergent wipe followed by Ethanol) Collect->Decon Dispose EHS Waste Segregation (Label clearly, do not mix with oxidizers) Decon->Dispose

Figure 2: Emergency spill response and chemical neutralization workflow.

References[1] Benchchem. "1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid - Medicinal Chemistry Applications." Available at: https://benchchem.com[2] Sigma-Aldrich (MilliporeSigma). "1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid Safety Information." Available at:https://sigmaaldrich.com[3] Clarion Safety Systems. "OSHA's PPE Laboratory Standards (29 CFR 1910.132, 133, 138)." Available at: https://clarionsafety.com[7] Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." Available at:https://osha.gov[6] National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories." Available at: https://nih.gov[5] Dartmouth College Environmental Health and Safety. "Personal Protective Equipment for Laboratories." Available at:https://dartmouth.edu[4] North Carolina State University (NCSU) EHS. "Personal Protective Equipment Requirements for Laboratories." Available at: https://ncsu.edu[8] USDA ARS / National Research Council. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals." Available at: https://usda.gov[9] University of British Columbia (UBC) Safety & Risk Services. "In-Laboratory Treatment of Chemical Waste." Available at: https://ubc.ca

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.